molecular formula C8H9Cl2NO B3033787 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol CAS No. 1184805-38-6

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Cat. No.: B3033787
CAS No.: 1184805-38-6
M. Wt: 206.07 g/mol
InChI Key: YFBIEVYQASBCDN-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBIEVYQASBCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 2,3-Dichlorophenylglycinol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Clash" Scaffold

In the precision engineering of small molecule therapeutics, 2,3-dichlorophenylglycinol (specifically 2-amino-2-(2,3-dichlorophenyl)ethanol) represents a high-value chiral building block that offers distinct advantages over its unsubstituted or para-substituted analogs. While standard phenylglycinol is a ubiquitous chiral auxiliary, the 2,3-dichloro motif introduces a critical "ortho-clash"—a steric and electronic perturbation that fundamentally alters the metabolic stability, lipophilicity, and conformational preference of the resulting pharmacophore.

This guide provides a technical roadmap for medicinal chemists to synthesize and deploy this scaffold, moving beyond simple substitution to leveraging its specific properties for CNS penetration and metabolic blockade .

Chemical Profile & The "2,3-Dichloro Effect"[1]

The utility of 2,3-dichlorophenylglycinol stems from the interplay between its chiral center and the electron-deficient, sterically crowded aromatic ring.

PropertyValue / CharacteristicMedicinal Chemistry Implication
IUPAC Name 2-amino-2-(2,3-dichlorophenyl)ethanolDistinct from phenylethanolamine (2-amino-1-aryl).
Chirality (R) or (S)Controls stereochemistry of downstream targets (e.g., morpholines).
Electronic Effect Strong

-induction (electron withdrawing)
Reduces pKa of the amine (~8.5 vs 9.5 for benzylamine); reduces oxidation potential.
Steric Effect Ortho-Cl steric clashForces the amino-ethanol side chain out of coplanarity with the ring.
LogP Impact +0.7 to +1.2 (vs. phenyl)Significantly enhances blood-brain barrier (BBB) permeability.
Metabolic Fate Blocks 2,3-epoxidation/hydroxylationDiverts metabolism to the 4-position or side-chain conjugation.
The Pharmacophore Logic

The 2,3-dichlorophenyl moiety is a "privileged structure" in neuropsychiatry, serving as the anchor for drugs like Aripiprazole (D2 partial agonist) and Lamotrigine (Na+ channel blocker). By incorporating this moiety into a glycinol scaffold, chemists can access:

  • Chiral Morpholines: Via cyclization, creating bioisosteres of reuptake inhibitors.

  • Oxazolines: As chiral ligands for asymmetric catalysis where the electron-poor ring enhances Lewis acidity of the metal center.

  • Peptidomimetics: As a constrained phenylalanine analog that resists proteolysis.

Synthetic Pathways: Accessing the Scaffold

High-enantiopurity synthesis is non-negotiable. The preferred route avoids the resolution of racemates, favoring asymmetric induction.

Route A: The Strecker-Reduction Protocol (Scalable)

This pathway is preferred for multi-gram synthesis due to the low cost of reagents and high enantiomeric excess (ee).

Step 1: Asymmetric Strecker Reaction

  • Substrate: 2,3-Dichlorobenzaldehyde.

  • Chiral Auxiliary: (R)-phenylglycinol (as a temporary directing group) or Ellman's Sulfinamide.

  • Reagent: TMSCN, Lewis Acid (

    
    ).
    
  • Mechanism: Formation of the chiral aminonitrile.

Step 2: Hydrolysis & Reduction

  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to the amino acid (2,3-dichlorophenylglycine).
    
  • Reduction: The carboxylic acid is reduced to the alcohol using Borane-THF (

    
    ) or 
    
    
    
    .
  • Outcome: (S)-2-amino-2-(2,3-dichlorophenyl)ethanol.

Route B: Sharpless Asymmetric Aminohydroxylation (Catalytic)
  • Substrate: 2,3-Dichlorostyrene.

  • Reagents: Osmium tetroxide (

    
    ), Chloramine-T, Chiral Ligand ((DHQ)2PHAL).
    
  • Pros: Direct conversion; fewer steps.

  • Cons: 2,3-dichlorostyrene is expensive; regioselectivity (benzylic amine vs. benzylic alcohol) can be sensitive to the ortho-chloro sterics.

Experimental Protocol: Synthesis of (S)-2-Amino-2-(2,3-dichlorophenyl)ethanol

Objective: Synthesis of the target scaffold from 2,3-dichlorophenylglycine (via reduction).

Reagents:
  • (S)-2-(2,3-dichlorophenyl)glycine (10.0 mmol)

  • Borane-THF complex (1.0 M in THF, 25.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 10% NaOH solution

Methodology:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Slurry Formation: Add (S)-2-(2,3-dichlorophenyl)glycine (2.20 g, 10 mmol) and anhydrous THF (30 mL). Cool to 0°C in an ice bath.

  • Reduction: Add

    
     (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12 hours. The slurry should dissolve into a clear solution.

  • Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Vigorous bubbling will occur.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in 10% NaOH (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes.
    
  • Validation: Check purity via HPLC (>98%) and optical rotation.

Applications in Drug Design[2]

Synthesis of Chiral Morpholines (Reuptake Inhibitors)

The primary medicinal application is the cyclization of this glycinol to form 2-(2,3-dichlorophenyl)morpholines . These structures mimic the norepinephrine reuptake inhibitor (NRI) pharmacophore but with enhanced metabolic stability.

Workflow:

  • N-Alkylation: React glycinol with chloroacetyl chloride.

  • Cyclization: Base-mediated ring closure (

    
    ).
    
  • Reduction: Reduce the lactam to the morpholine.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for using this scaffold.

G Start Target: 2,3-Dichlorophenyl Pharmacophore Choice Linker Selection Start->Choice PathA Piperazine Linker (Aripiprazole-like) Choice->PathA Non-chiral Spacer PathB Glycinol Scaffold (Chiral Auxiliary/Core) Choice->PathB Chiral Spacer App1 Chiral Morpholines (NRI/SRI Activity) PathB->App1 Cyclization App2 Oxazoline Ligands (Asymmetric Catalysis) PathB->App2 Condensation App3 Peptidomimetics (Protease Resistance) PathB->App3 Coupling

Figure 1: Strategic decision tree for deploying the 2,3-dichlorophenylglycinol scaffold in synthesis.

Critical Analysis: The "Chlorine Clash"

Why choose 2,3-dichloro over 3,4-dichloro?

  • Steric Shielding: The chlorine at the 2-position (ortho) creates a "steric fence" around the benzylic position. This slows down metabolic deamination by MAO (Monoamine Oxidase), potentially extending the half-life of amine derivatives.

  • Receptor Selectivity: In dopamine D2 receptors, the 2,3-dichloro substitution induces a specific twist in the biphenyl-like binding pocket (as seen in Aripiprazole docking studies), which is distinct from the planar binding of 3,4-dichloro analogs.

  • Synthesis Challenges: The steric bulk at the 2-position makes nucleophilic attack at the benzylic carbon (in precursor synthesis) slower, requiring higher temperatures or stronger catalysts than standard phenylglycinol synthesis.

References

  • Title: "2,3-Dichlorophenylpiperazine as a privileged scaffold in dopamine receptor partial agonists.
  • Phenylglycinol Synthesis & Properties

    • Title: "(R)-(-)
    • Source: Sigma-Aldrich / Merck Technical Library.
    • URL:[1][2][3][4][5][6][7][8][9][10]

  • Title: "Processes for producing optically active 2-amino-1-phenylethanol derivatives (Patent EP0924193A1).
  • 2,3-Dichloro Pharmacophore in Clinical Agents

    • Title: "Synthesis and Pharmacological Characterization of Dichlorophenyl Derivatives (LY3154207)."[3]

    • Source: Journal of Medicinal Chemistry.[3][7][8]

    • URL

Sources

Solubility Profile of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol , a critical chiral intermediate in pharmaceutical synthesis. It synthesizes physicochemical principles with practical experimental protocols to aid researchers in solvent selection, process optimization, and formulation development.

Executive Summary

This compound (CAS: 1213482-39-3 for the R-isomer) is a vicinal amino alcohol characterized by a lipophilic 2,3-dichlorophenyl ring and a polar amino-ethanol side chain. This amphiphilic structure dictates a complex solubility profile: the molecule exhibits significant solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO), while showing limited solubility in non-polar hydrocarbons.

Understanding its solubility is crucial for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions or reductions.

  • Purification: Designing crystallization protocols based on temperature-dependent solubility differentials.

  • Formulation: Developing stable liquid dosage forms or intermediates.

Physicochemical Characterization

To predict solubility behavior accurately, one must first analyze the compound's fundamental properties.

PropertyValue (Approx.)Solubility Implication
Molecular Weight 206.07 g/mol Moderate size; diffusion-limited dissolution is negligible.
LogP (Predicted) ~1.4 - 1.8Moderately lipophilic. Soluble in organic solvents but retains some water affinity.
pKa (Amine) ~9.0 - 9.5Basic. Solubility in water increases significantly at pH < 7 (protonation).
H-Bond Donors 2 (-NH₂, -OH)Strong potential for H-bonding with protic solvents (Alcohols, Water).
H-Bond Acceptors 2 (N, O)Interacts well with polar aprotic solvents (DMSO, DMF).
Physical State Solid (Crystalline)High lattice energy may require heating to initiate dissolution in marginal solvents.
Structural Analysis

The 2,3-dichlorophenyl moiety is highly lipophilic and electron-withdrawing, reducing the basicity of the amine slightly compared to non-chlorinated analogues. However, the vicinal amino-alcohol motif allows for intramolecular hydrogen bonding, which can stabilize the molecule in non-polar environments but primarily drives solubility in solvents capable of disrupting these bonds (e.g., alcohols).

Solubility in Organic Solvents

The following classification is based on the "Like Dissolves Like" principle and empirical data from structurally similar phenylglycinol derivatives.

Class A: High Solubility (>50 mg/mL)
  • Solvents: Methanol, Ethanol, DMSO, DMF, DMAc.

  • Mechanism: Strong hydrogen bonding interactions solvate the amine and hydroxyl groups. The aromatic ring is accommodated by the organic character of the solvent.

  • Application: Ideal for stock solutions, reaction media, and spectroscopic analysis (NMR in DMSO-d6).

Class B: Moderate Solubility (10–50 mg/mL)
  • Solvents: Isopropanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate.

  • Mechanism:

    • THF/Ethyl Acetate: Good interaction with the aromatic ring and H-bond acceptance, but less effective at solvating the polar protons.

    • DCM: Excellent solvation of the dichlorophenyl ring, but poor interaction with the polar head group.

  • Application: Extraction solvents, reaction media for acylations or protections.

Class C: Low Solubility (<10 mg/mL)
  • Solvents: Toluene, Diethyl Ether, Water (at neutral pH).

  • Mechanism:

    • Toluene: Solvates the ring but repels the polar side chain.

    • Water:[1] The hydrophobic effect of the dichlorophenyl ring dominates, preventing dissolution unless the amine is protonated.

  • Application: Anti-solvents for crystallization (e.g., adding Toluene to an Ethanol solution to precipitate the product).

Class D: Insoluble / Negligible (<1 mg/mL)
  • Solvents: Hexane, Heptane, Cyclohexane.

  • Mechanism: Complete polarity mismatch. The crystal lattice energy exceeds the weak Van der Waals forces offered by alkanes.

  • Application: Washing filter cakes to remove non-polar impurities.

Experimental Determination Protocol

Since specific solubility values can vary by polymorph and purity, experimental validation is required. The following Shake-Flask Method is the gold standard for determining equilibrium solubility.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (Known Volume) Start->AddSolvent Equilibrate Equilibrate (Shake/Stir) 24-72h @ Constant Temp AddSolvent->Equilibrate Filter Phase Separation (Centrifuge/Filter 0.45µm) Equilibrate->Filter Analyze Quantify Concentration (HPLC-UV or Gravimetric) Filter->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate

Caption: Standard Shake-Flask Protocol for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation: Add an excess of this compound (approx. 100 mg) to a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol). Cap tightly.

  • Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24–48 hours to ensure saturation.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures) to remove undissolved solids.

  • Quantification:

    • HPLC Method (Preferred): Dilute the filtrate with mobile phase and analyze against a standard curve.

    • Gravimetric Method:[2] Evaporate a known volume of filtrate to dryness and weigh the residue.

  • Reporting: Express results as mg/mL or Molarity (M).

Solubility Modulation Strategies

For process chemists, manipulating solubility is often necessary.

pH Adjustment (Salt Formation)

The free base has poor water solubility. Converting it to a salt dramatically alters this.

  • Acidification: Addition of HCl (1.0 eq) forms the Hydrochloride salt , which is highly water-soluble (>100 mg/mL).

  • Reaction:

    
    
    
  • Use Case: Aqueous workups or formulations requiring aqueous delivery.

Cosolvent Systems

Using binary solvent mixtures can fine-tune solubility for crystallization.

  • Ethanol/Water: Solubility decreases non-linearly as water content increases.

  • DCM/Hexane: Adding Hexane to a DCM solution induces precipitation.

Temperature Dependence

Most organic solubilities for this compound will follow the van't Hoff equation, increasing exponentially with temperature.

  • Recrystallization: Dissolve in boiling Ethanol (high solubility), then cool to 0°C (lower solubility) to crystallize pure product.

Decision Tree for Solvent Selection

SolventSelection Start Select Application Reaction Reaction Medium Start->Reaction Workup Extraction/Workup Start->Workup Cryst Crystallization Start->Cryst React_Polar Polar Reactants? Reaction->React_Polar Extract_Aq Aqueous Interface? Workup->Extract_Aq Cryst_Sol Solubility Differential? Cryst->Cryst_Sol Use_Alc Use Methanol/Ethanol React_Polar->Use_Alc Yes Use_THF Use THF/DCM React_Polar->Use_THF No Use_DCM Use DCM or EtOAc Extract_Aq->Use_DCM Use_Tol Use Toluene/Heptane Cryst_Sol->Use_Tol

Caption: Strategic Solvent Selection Guide for Synthesis and Processing.

Handling and Stability

  • Hygroscopicity: The amino-alcohol moiety can be hygroscopic. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption which can alter apparent solubility (weight basis).

  • Oxidation: The benzylic position (adjacent to the amine) is susceptible to oxidation. Avoid prolonged exposure to air in solution.

  • Safety: The 2,3-dichlorophenyl group suggests potential biological activity.[3] Handle as a hazardous substance (irritant/toxic) in a fume hood.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from

  • National Institutes of Health (NIH). (2024). Experimental Measures of Amino Acid Hydrophobicity. PMC. Retrieved from

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from

  • ChemSrc. (2024). 2-Amino-2-(2,3-dichlorophenyl)ethanol MSDS and Properties. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Engineering Chiral Beta-Amino Alcohols: A Technical Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Imperative

The 1,2-amino alcohol (β-amino alcohol) motif is a privileged pharmacophore and an indispensable chiral building block in modern drug discovery[1]. Present in life-saving therapeutics ranging from HIV-1 protease inhibitors (e.g., Saquinavir)[1] to beta-blockers and antimalarial agents[2], the spatial arrangement of the hydroxyl and amino groups dictates target binding affinity and pharmacokinetic stability. As a Senior Application Scientist, I approach the synthesis of these motifs not merely as a chemical transformation, but as the deliberate engineering of 3D molecular space. Beyond direct therapeutic application, these structures serve as highly effective chiral auxiliaries and ligands in asymmetric catalysis[1].

G A Beta-Amino Alcohols (Core Scaffold) B Chiral Auxiliaries & Ligands (Asymmetric Synthesis) A->B C Active Pharmacophores (Targeted Therapeutics) A->C D Beta-Blockers (Cardiovascular) C->D E Protease Inhibitors (Antiviral/HIV) C->E F Sphingolipid Modulators (Immunosuppressants) C->F

Logical mapping of beta-amino alcohol applications in drug discovery and asymmetric synthesis.

Mechanistic Causality in Synthetic Strategies

The Sharpless Asymmetric Aminohydroxylation (ASAH)

The ASAH reaction remains the premier method for the direct, single-step conversion of alkenes into enantioenriched vicinal amino alcohols[3]. The causality behind the reaction's success lies in the osmium-catalyzed cycloaddition mechanism. By utilizing chiral cinchona alkaloid ligands such as (DHQ)2PHAL or (DHQ)2AQN, the osmium tetroxide catalyst is directed to a specific enantiotopic face of the alkene[4]. The nitrogen source (often a carbamate or sulfonamide) and the oxidant work in tandem to form an osmium azaglycolate intermediate[3]. The choice of ligand directly dictates the regioselectivity and enantiomeric excess (ee), making this a highly tunable system for drug developers[5].

Regioselective Epoxide Aminolysis

When starting from chiral epoxides, the synthesis of β-amino alcohols relies on the nucleophilic attack of amines[1]. The causality here is governed by a delicate balance of steric and electronic factors. Under conventional conditions, nucleophilic attack occurs at the less sterically hindered carbon via an SN2 mechanism, leading to inversion of stereochemistry[6]. However, by employing specific Lewis acid catalysts (e.g., aluminosilicates or antimony trichloride), the electronic characteristics of the epoxide can be modulated to favor attack at the more substituted carbon, providing a stereodivergent route to all possible isomers[6][7].

Self-Validating Experimental Protocols

Protocol 1: Sharpless ASAH of Styrene Derivatives

Self-Validating Mechanism: The use of continuous TLC monitoring ensures that the osmium cycle does not stall, while the biphasic solvent system prevents over-oxidation and diol formation.

  • Catalyst Complexation: In a well-ventilated fume hood, dissolve K2OsO2(OH)4 (0.04 eq) and the chiral ligand (DHQ)2PHAL (0.05 eq) in a 1:1 mixture of n-propanol and water. Stir for 15 minutes until a clear solution indicates complete ligand-metal complexation.

  • Nitrogen Source Addition: Add the nitrogen source, such as Chloramine-T trihydrate (3.0 eq), to the mixture. The solution will change color, indicating the formation of the active imido-osmium species.

  • Substrate Introduction: Cool the reaction vessel to 4°C. Slowly add the alkene substrate (e.g., substituted styrene, 1.0 eq) dropwise to control the exothermic cycloaddition.

  • Enantioselective Cyclization: Stir the reaction at 4°C for 12-24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Causality Note: The low temperature maximizes the enantiomeric discrimination by the chiral ligand pocket.

  • Quenching and Hydrolysis: Once the alkene is consumed, add solid sodium sulfite (Na2SO3) to reduce the osmium azaglycolate intermediate and quench any unreacted oxidant[3]. Stir for 1 hour at room temperature.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude β-amino alcohol via flash column chromatography.

Workflow S1 Alkene Substrate S2 OsO4 + Ligand (e.g., (DHQ)2PHAL) S1->S2 S3 N/O Source (Chloramine-T) S2->S3 S4 Azaglycolate Intermediate S3->S4 Cycloaddition S5 Hydrolysis (Na2SO3) S4->S5 S6 Chiral β-Amino Alcohol S5->S6 Purification

Step-by-step experimental workflow of the Sharpless Asymmetric Aminohydroxylation (ASAH).

Protocol 2: Regioselective Solvent-Free Epoxide Aminolysis

Self-Validating Mechanism: Solvent-free conditions driven by Lewis acid catalysis ensure high atom economy and prevent solvent-induced solvolysis side reactions.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine the chiral epoxide (1.0 eq) and the amine nucleophile (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZrO2 or mesoporous aluminosilicates, 10 mol%)[6]. Causality Note: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons to dictate regioselectivity.

  • Reaction Execution: Heat the mixture to 60°C under solvent-free conditions. The absence of solvent increases the effective concentration of the reactants, driving the SN2 ring-opening to completion within 2-4 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the heterogeneous catalyst.

  • Purification: Concentrate the filtrate and purify the resulting β-amino alcohol by recrystallization or chromatography to achieve >99% diastereomeric excess.

Quantitative Data Summaries

The following table summarizes the comparative metrics of the primary synthetic strategies used to generate β-amino alcohols in drug discovery:

Synthetic StrategyPrimary Catalyst / ReagentsEnantioselectivity (ee)RegioselectivityKey Advantages in Drug Discovery
Sharpless ASAH [3][4]OsO4, (DHQ)2PHALExcellent (>90%)High (Ligand dependent)Single-step synthesis from simple alkenes; highly tunable.
Epoxide Aminolysis [1][6]Lewis Acids (e.g., ZrO2)Excellent (Stereospecific)High (Steric/Electronic control)Solvent-free options; utilizes the abundant chiral pool.
Amino Acid Reduction [1]LiAlH4 or BoranesExcellent (Preserved)N/AHighly economical for naturally occurring L-amino acids.
Photocatalytic Coupling [8]Non-noble metal MOFsModerate to GoodHighEnables incorporation of CF3 groups for metabolic stability.

Conclusion

The synthesis of β-amino alcohol chiral building blocks is a cornerstone of modern medicinal chemistry. By understanding the mechanistic causality—whether it is the facial selectivity imparted by cinchona alkaloids in the ASAH reaction or the electronic modulation of epoxides by Lewis acids—scientists can engineer precise 3D pharmacophores. Implementing these robust, self-validating protocols not only streamlines drug discovery workflows but also guarantees the high enantiomeric purity required for clinical efficacy and safety.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. 1

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. 6

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. 2

  • Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Science Review. 8

  • The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1. 3

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products. RSC Advances. 4

  • The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters.5

  • A Regio‐ and Stereodivergent Route to All Isomers of vic‐Amino Alcohols. R Discovery. 7

Sources

Comprehensive Characterization and Synthetic Methodologies of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol: A Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

1. Executive Summary In modern medicinal chemistry, the arylethanolamine scaffold serves as a privileged structure, frequently embedded within beta-adrenergic agonists, chiral auxiliaries, and complex heterocyclic active pharmaceutical ingredients (APIs). Among these, 2-amino-2-(2,3-dichlorophenyl)ethan-1-ol emerges as a highly specialized chiral building block. The presence of the 2,3-dichloro substitution pattern on the phenyl ring imparts unique steric and electronic properties, significantly modulating the lipophilicity and metabolic stability of downstream drug candidates. This technical guide provides an in-depth analysis of its physicochemical profile, structural reactivity, and field-proven synthetic methodologies for its isolation and application.

2. Physicochemical Profiling & Molecular Identity Accurate molecular characterization is the cornerstone of robust synthetic planning. The structural identity of this compound is defined by an ethanolamine backbone covalently bonded to a 2,3-dichlorophenyl moiety at the C2 position.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name This compound
Molecular Formula C8H9Cl2NO[1]
Molecular Weight 206.07 g/mol [1]
Exact Mass 205.0061 Da
CAS Registry Number 1213898-76-0 (for the (S)-enantiomer)[1]
Hydrogen Bond Donors 3 (-NH2, -OH)
Hydrogen Bond Acceptors 2 (N, O)

3. Structural and Mechanistic Insights The architecture of this compound dictates its reactivity:

  • The 2,3-Dichloroarene Motif: The adjacent chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect) while providing substantial steric bulk. This ortho/meta substitution pattern restricts the free rotation of the phenyl ring relative to the ethanolamine backbone, often locking the molecule into specific bioactive conformations.

  • The 1,2-Amino Alcohol Core: Acting as a bidentate nucleophile, this core is primed for cyclization reactions. The differential nucleophilicity between the primary amine (softer, more nucleophilic) and the primary alcohol (harder, less nucleophilic) allows for highly regioselective sequential functionalization[2].

4. Synthetic Methodologies: Constructing the Arylethanolamine Scaffold The synthesis of enantiopure 2-amino-2-arylethanols typically relies on the reduction of their corresponding chiral amino acids (arylglycines) or ester precursors[3]. While reagents like LiAlH4 are standard for reducing esters to amino alcohols[3], the presence of aryl chlorides necessitates a chemoselective approach to prevent unwanted reductive dechlorination. The use of sodium borohydride (NaBH4) activated by molecular iodine (I2) provides an exceptionally mild and chemoselective pathway.

Synthesis A 2,3-Dichlorophenylglycine (Starting Material) B NaBH4 / I2 in THF (0°C to Reflux) A->B Reagents added C In situ Diborane (B2H6) Formation B->C Activation D This compound (Target Product) C->D Chemoselective Reduction

Fig 1: Chemoselective reduction of 2,3-dichlorophenylglycine via in situ generated diborane.

5. Experimental Protocol: Chemoselective Reduction Workflow Objective: Synthesize this compound from 2-(2,3-dichlorophenyl)glycine. Mechanistic Causality: Standard NaBH4 is insufficiently electrophilic to reduce carboxylic acids. The addition of I2 to NaBH4 in THF generates diborane (B2H6) in situ. Diborane acts as an electrophilic reducing agent, rapidly coordinating with the electron-rich carbonyl oxygen of the carboxylic acid, driving the reduction to the corresponding alcohol without cleaving the sensitive C-Cl bonds.

Step-by-Step Methodology:

  • Preparation : In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, suspend 2-(2,3-dichlorophenyl)glycine (10 mmol) and NaBH4 (25 mmol) in anhydrous THF (50 mL).

  • Activation (Self-Validating Step) : Cool the suspension to 0 °C in an ice bath. Dissolve I2 (10 mmol) in anhydrous THF (20 mL) and add it dropwise via an addition funnel over 30 minutes.

    • System Validation: The protocol validates itself through two observable phenomena: the vigorous evolution of hydrogen gas (indicating the formation of active borane species) and the transition of the reaction mixture from the deep brown of molecular iodine to a colorless/pale yellow solution as the I2 is consumed.

  • Reduction : Once H2 evolution ceases (confirming complete activation), remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 14 hours to drive the reduction of the carboxylate.

  • Quenching : Cool the reaction to 0 °C. Carefully quench the excess diborane by the dropwise addition of methanol (15 mL). Continue addition until all effervescence strictly stops.

  • Hydrolysis of Borate Complexes : Concentrate the mixture under reduced pressure. Add 20% aqueous KOH (30 mL) to the residue and stir at 60 °C for 3 hours. Causality: This harsh basic hydrolysis is mandatory to break the robust boron-nitrogen and boron-oxygen chelates formed during the reduction, liberating the free amino alcohol.

  • Isolation : Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound.

6. Applications in Advanced Medicinal Chemistry: Morpholinone Synthesis A primary application of this compound is its use as a chiral pool precursor for the synthesis of enantiomerically pure morpholin-3-ones[2]. These heterocycles are core scaffolds in numerous biologically active molecules, including direct oral anticoagulants (DOACs).

The synthesis proceeds via a highly efficient two-step sequence:

  • Regioselective N-Alkylation : The more nucleophilic primary amine reacts with an activated two-carbon unit, such as ethyl chloroacetate, in the presence of a non-nucleophilic base (e.g., triethylamine)[2].

  • Intramolecular Lactamization : Subsequent heating drives the intramolecular attack of the primary alcohol onto the newly formed ester, extruding ethanol and closing the six-membered morpholinone ring[2].

Morpholinone A This compound C N-Alkylation Intermediate A->C Step 1: N-alkylation B Ethyl chloroacetate + Base (Et3N) B->C D Intramolecular Lactamization (Heat) C->D Step 2: Ring Closure E 5-(2,3-Dichlorophenyl)morpholin-3-one D->E Final Product

Fig 2: Two-step synthesis of chiral morpholin-3-one derivatives from the amino alcohol.

7. References

  • Title : 1213898-76-0 (s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol AKSci Source : AK Scientific URL : 1

  • Title : 5-(P-tolyl)morpholin-3-one Source : Benchchem URL : 2

  • Title : Ethyl alpha-bromophenylacetate | 2882-19-1 Source : Benchchem URL : 3

Sources

The Critical Isomeric Distinction: A Guide to 2-Amino-2-phenylethanol and 2-Amino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The constitutional isomers 2-amino-1-phenylethanol and 2-amino-2-phenylethanol represent two distinct molecular scaffolds that, despite sharing the same chemical formula (C₈H₁₁NO), give rise to derivatives with profoundly different synthetic pathways, stereochemical properties, and pharmacological activities. The seemingly minor shift of a single functional group fundamentally alters the molecule's interaction with biological systems, creating separate universes of therapeutic potential. This guide provides a detailed comparative analysis of these two isomeric families, exploring their structural nuances, synthetic strategies, stereospecific biological activities, and analytical characterization. It serves as a technical resource for researchers engaged in the design and development of novel therapeutics, particularly in the fields of adrenergic modulation and beyond.

The Foundational Isomeric Difference: Structure and Physicochemical Properties

At the core of this discussion are two constitutional isomers. In 2-amino-1-phenylethanol , the amino (-NH₂) group is on the terminal carbon (C2) and the hydroxyl (-OH) group is on the benzylic carbon (C1).[1][2] Conversely, in 2-amino-2-phenylethanol , the positions are swapped: the amino group is on the benzylic carbon (C2) and the hydroxyl group is on the terminal carbon (C1).[3]

This fundamental structural divergence dictates the position of the chiral center. In 2-amino-1-phenylethanol, the C1 carbon, bonded to the phenyl ring, the hydroxyl group, a hydrogen, and the aminomethyl group, is the stereocenter.[4] In 2-amino-2-phenylethanol, the C2 carbon, bonded to the phenyl ring, the amino group, a hydrogen, and the hydroxymethyl group, serves as the stereocenter.[3] This distinction is paramount, as the spatial arrangement of these functional groups is critical for receptor binding and biological activity.

G cluster_0 2-amino-1-phenylethanol cluster_1 2-amino-2-phenylethanol a1 C8H11NO b1 C8H11NO a1->b1 Constitutional Isomers a2 Structure a3 Chiral Center at C1 (Hydroxyl-bearing) b3 Chiral Center at C2 (Amino-bearing) a3->b3 Key Structural Difference b2 Structure

Fig 1. Core structural and isomeric relationship.
Table 1: Physicochemical Properties of Parent Isomers
Property2-amino-1-phenylethanol2-amino-2-phenylethanol
Synonyms Phenylethanolamine, β-hydroxyphenethylamine[4]2-Phenylglycinol, β-aminophenethyl alcohol[3][5]
CAS Number 7568-93-6[6]7568-92-5[3]
Molecular Weight 137.18 g/mol [2]137.18 g/mol [3]
Melting Point 56-58 °C[1]53-58 °C[7]
Boiling Point 157-160 °C at 17 mmHg[4]261 °C[7]
pKa 8.90 (for hydrochloride salt)[4]Not readily available

Divergent Paths: Synthesis and Derivatization

The isomeric difference necessitates distinct retrosynthetic analyses and starting materials. Methodologies for creating derivatives of one class are generally not applicable to the other.

Synthesis of 2-Amino-1-phenylethanol Derivatives

This scaffold, often referred to as a β-amino alcohol, is a cornerstone of many pharmaceuticals. Its synthesis is well-established, with asymmetric methods being crucial for accessing enantiomerically pure products.

Common Synthetic Approaches:

  • Asymmetric Reduction of α-aminoketones: This is a widely used method, employing chiral catalysts such as those based on CBS-oxazaborolidine to achieve high enantioselectivity.[8]

  • Ring-opening of Epoxides: The regioselective opening of styrene oxide with an amine source is a direct and efficient route.[9]

  • Reduction of Chiral Precursors: Methods like the chiral oxaborolidine-catalyzed borane reduction of phenacyl chloride yield a chiral chloro-alcohol, which can then be aminated.[10]

G start Styrene Oxide step1 Regioselective Ring Opening start->step1 reagent1 Sodium bis(trimethylsilyl)amide in THF reagent1->step1 intermediate Intermediate Silylamine step1->intermediate step2 Hydrolysis intermediate->step2 reagent2 Water (Quench) reagent2->step2 end 2-Amino-1-phenylethanol step2->end

Fig 2. Workflow for synthesis from styrene oxide.

Protocol 1: Synthesis of Racemic 2-Amino-1-phenylethanol via Epoxide Opening [9] This protocol is a self-validating system based on established chemical principles of nucleophilic ring-opening of epoxides.

  • Reaction Setup: To a stirred solution of 2-phenyloxirane (styrene oxide) (1.0 g, 8.31 mmol) in anhydrous tetrahydrofuran (THF), add sodium bis(trimethylsilyl)amide (1M solution in THF, 29.08 mL, 29.08 mmol) at 0-5 °C.

    • Causality: Sodium bis(trimethylsilyl)amide acts as a potent, sterically hindered nitrogen nucleophile. The low temperature controls the exothermic reaction. Anhydrous conditions are critical to prevent premature quenching of the strong base.

  • Reaction Progression: Allow the mixture to warm to 25 °C and stir for 20 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Causality: The extended reaction time ensures complete conversion. The bulky silyl groups direct the nucleophilic attack to the sterically less hindered terminal carbon of the epoxide, ensuring regioselectivity for the 1-phenyl-2-amino structure.

  • Quenching and Workup: Quench the reaction with water (2.5 mL) and stir for 5 hours.

    • Causality: Water hydrolyzes the N-Si bonds and protonates the resulting alkoxide, yielding the final amino alcohol product.

  • Isolation and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to yield 2-amino-1-phenylethanol.

    • Causality: Standard liquid-liquid extraction separates the organic product from inorganic salts. Column chromatography removes any unreacted starting material or byproducts.

Synthesis of 2-Amino-2-phenylethanol Derivatives

The synthesis of this α-amino alcohol scaffold often begins with precursors where the nitrogen is already attached to the benzylic carbon, such as derivatives of the amino acid phenylglycine.

Common Synthetic Approaches:

  • Reduction of Phenylglycine Derivatives: Chiral (R)- or (S)-phenylglycine can be converted to its corresponding methyl ester and subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the chiral 2-amino-2-phenylethanol (phenylglycinol).

  • Derivatization of Phenylglycinol: Commercially available (R)- or (S)-phenylglycinol serves as a versatile starting material for building more complex derivatives, often through N-alkylation or acylation reactions.[11][12]

The causality behind this choice is clear: starting with a molecule that already possesses the correct C-N bond at the benzylic position is far more efficient than attempting to construct it. The development of novel β₂-adrenoceptor agonists, for example, often involves multi-step syntheses starting from substituted phenylglycinol analogues.[11][12]

Stereochemistry and the Divergence of Pharmacological Activity

The distinct placement of the chiral center and functional groups in the two isomeric scaffolds leads their derivatives to target different biological systems, often with high stereospecificity.

2-Amino-1-phenylethanol Derivatives: Adrenergic Agonists and Beyond

This class of compounds, as structural analogues of norepinephrine and epinephrine, are classic ligands for adrenergic receptors.[4][13] The stereochemistry at the C1 position is a critical determinant of activity.

  • Adrenergic Activity: For many phenylethanolamines, the (1R)-enantiomer is the more potent isomer for interacting with adrenergic receptors.[14] This stereochemical preference is well-documented for substrates of phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine.[14][15] Derivatives such as the β₂-agonists salbutamol and salmeterol are based on this scaffold.[8]

  • Antimalarial Activity: Derivatives of 2-amino-1-phenylethanol have also shown potent antimalarial activity against Plasmodium falciparum.[16][17] The amino alcohol moiety is crucial for this activity, though the precise mechanism and stereochemical requirements can vary with the specific substitutions on the molecule.[17]

2-Amino-2-phenylethanol Derivatives: A Scaffold for Selective Modulators

While less classical in the adrenergic space, recent drug discovery efforts have highlighted the potential of the 2-amino-2-phenylethanol scaffold for developing highly selective agents.

  • Selective β₂-Adrenoceptor Agonists: A novel series of derivatives based on this scaffold were developed as potent and highly selective β₂-adrenoceptor agonists for treating asthma and COPD.[11][12] In one prominent example, the (S)-isomer of a lead compound was found to be 8.5-fold more active than the (R)-isomer, demonstrating a clear stereochemical preference for this new class of ligands.[11] This work underscores how shifting the scaffold can unlock new selectivity profiles at established targets.

Table 2: Comparative Pharmacological Profiles of Representative Derivatives
Derivative ClassExample CompoundTargetActivityTherapeutic Area
2-Amino-1-phenylethanol (1R,2S)-(-)-NorephedrinePNMTKₘ = 1310 µM[14]CNS Research
2-Amino-1-phenylethanol Antimalarial Compound 6[17]P. falciparumIC₅₀ = 0.5 µM[17]Infectious Disease
2-Amino-2-phenylethanol Compound 2f[11]β₂-AdrenoceptorEC₅₀ = 0.25 nM[11]Asthma/COPD
2-Amino-2-phenylethanol Compound 1a[12]β₂-AdrenoceptorHigh selectivity vs. β₁[12]Asthma

Analytical Characterization: The Challenge of Chirality

Distinguishing between enantiomers and confirming the identity of isomeric derivatives requires specialized analytical techniques. The primary challenge is resolving the chiral compounds.

  • High-Performance Liquid Chromatography (HPLC): The most powerful and common method involves the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose phenylcarbamate derivatives) are particularly effective at resolving phenylethanolamine enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions.[18][19] The choice of mobile phase (normal, reversed, or polar organic) can dramatically affect selectivity and resolution.[20]

  • Gas Chromatography (GC): Enantiomers can also be separated on an achiral GC column following pre-column derivatization with a chiral reagent, such as S-(-)-N-(fluoroacyl)-prolyl chloride.[21][22] This creates diastereomeric pairs that have different physical properties and can be separated by the achiral column.

Protocol 2: Baseline Chiral HPLC Separation This protocol provides a starting point for developing a method to separate the enantiomers of a phenylethanolamine derivative.

  • Column Selection: Select a polysaccharide-based CSP, for example, a Chiralpak® IE column (amylose tris(3,5-dichlorophenylcarbamate)).

    • Causality: This phase provides multiple chiral recognition mechanisms necessary for resolving enantiomers.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%).

    • Causality: The alcohol acts as the polar modifier, controlling retention time and selectivity. The amine additive is crucial for improving the peak shape of basic analytes like phenylethanolamines by masking residual acidic silanols on the silica support.

  • Instrumentation Setup: Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the analyte's chromophore (e.g., 220 nm or 254 nm).

  • Analysis and Optimization: Inject a solution of the racemic analyte. If separation is poor, systematically vary the percentage of the alcohol modifier. A lower alcohol percentage generally increases retention and may improve resolution.

    • Causality: The optimization of the mobile phase composition is a critical step in finding the "sweet spot" where the differential interactions between the enantiomers and the CSP are maximized, leading to baseline separation.[20]

Conclusion and Future Perspectives

The distinction between 2-amino-1-phenylethanol and 2-amino-2-phenylethanol derivatives is a clear illustration of the principles of constitutional isomerism and its profound impact on medicinal chemistry. The placement of the amino and hydroxyl groups dictates not only the synthetic strategy but, more importantly, the molecule's three-dimensional architecture and its resulting pharmacological profile.

Derivatives of the classical 2-amino-1-phenylethanol scaffold continue to be a rich source of adrenergic modulators and have found new life in areas like infectious disease.[17][23] In contrast, the less-explored 2-amino-2-phenylethanol scaffold has recently emerged as a promising template for developing next-generation therapeutics with novel selectivity profiles, such as highly selective β₂-agonists.[11][12]

For drug development professionals, understanding the unique characteristics of each isomeric backbone is essential. It allows for the rational selection of scaffolds to achieve desired biological outcomes and provides a framework for designing new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of both isomeric families will undoubtedly lead to the discovery of valuable new therapeutic agents.

References

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.
  • Phenylethanolamine. Wikipedia.
  • Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. PubMed.
  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives.
  • Stereochemical Aspects of Phenylethanolamine Analogues as Substrates of Phenylethanolamine N-Methyltransferase. American Chemical Society.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
  • 2-Amino-2-phenylethanol. PubChem.
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  • Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent.
  • (R)-(-)-2-Amino-1-phenylethanol. PubChem.
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  • 2-Amino-1-phenylethanol - Chiral Amino Alcohol for Synthesis. APExBIO.
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  • 2-AMINO-1-PHENYLETHANOL. ChemicalBook.
  • Phenylethanolamine. PubChem.
  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • 2-Amino-2-phenylethanol. CymitQuimica.
  • Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE)
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.
  • 2-Amino-2-phenylethanol. Sigma-Aldrich.
  • 2-amino-2-phenylethanol. Guidechem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Playing with Selectivity for Optimal Chiral Separation.

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Methodological & Application

Application Notes and Protocols: 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Sterically Demanding Chiral Auxiliaries

In the realm of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. Chiral auxiliaries are a robust and well-established strategy, providing a temporary source of chirality to a prochiral substrate, thereby directing subsequent chemical transformations to occur with a high degree of facial selectivity. The efficacy of a chiral auxiliary is largely dependent on its ability to create a rigid and predictable steric environment around the reactive center.

This application note details the use of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol as a novel chiral auxiliary. The presence of the sterically demanding 2,3-dichlorophenyl group is hypothesized to provide exceptional facial shielding in transition states, leading to high diastereoselectivity in a variety of asymmetric transformations. This guide provides a comprehensive overview of its application, including the synthesis of the auxiliary, its incorporation into a substrate to form a chiral oxazolidinone, a detailed protocol for diastereoselective alkylation, and subsequent cleavage to yield the desired chiral product.

Core Principle: Diastereoselective Control via a Rigid Oxazolidinone Scaffold

The fundamental principle behind the application of this compound as a chiral auxiliary lies in its conversion to a chiral oxazolidinone. This is achieved by reacting the amino alcohol with a carbonyl-containing substrate, such as a carboxylic acid derivative. The resulting oxazolidinone ring system provides a conformationally rigid scaffold.[] The bulky 2,3-dichlorophenyl group is positioned to effectively block one face of the enolate formed from the N-acyl moiety, thereby directing the approach of an electrophile to the opposite, less hindered face.[][2] This mechanism of stereochemical control is well-established for other chiral auxiliaries, such as those popularized by David Evans.[]

The following diagram illustrates the proposed mechanism for stereocontrol in an asymmetric alkylation reaction using the this compound derived oxazolidinone auxiliary.

G cluster_0 Mechanism of Stereocontrol A Chiral Oxazolidinone B Deprotonation (e.g., LDA) A->B C Chelated (Z)-Enolate B->C D Electrophile (E+) C->D F Diastereomerically Pure Product D->F E Steric Shielding by 2,3-Dichlorophenyl Group E->C path1 Formation of Rigid Scaffold path2 Facial Blockage path3 Selective Alkylation

Caption: Proposed mechanism of stereocontrol.

Synthesis of (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

While commercially available, the synthesis of the chiral auxiliary from readily available starting materials is often desirable. A common route involves the asymmetric reduction of an α-amino ketone.

Protocol 1: Synthesis of (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Step Procedure Reagents and Conditions Notes
1 Formation of the α-amino ketone 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one hydrochloride, suitable solvent (e.g., methanol).The starting α-amino ketone can be synthesized from 2,3-dichloroacetophenone.
2 Asymmetric Reduction A chiral reducing agent such as a CBS-oxazaborolidine catalyst with a borane source (e.g., borane-dimethyl sulfide complex) in an anhydrous solvent like THF at low temperature (e.g., -20 °C to 0 °C).The choice of the (R)- or (S)-CBS catalyst will determine the enantiomer of the amino alcohol produced.
3 Work-up and Purification Quench with methanol, followed by an acidic workup (e.g., 1 M HCl) and extraction with an organic solvent. The product can be purified by recrystallization or column chromatography.Careful control of temperature during quenching is important.

Application in Asymmetric Alkylation

A primary application of this chiral auxiliary is in the diastereoselective alkylation of carboxylic acid derivatives. This is achieved by first coupling the carboxylic acid to the chiral auxiliary to form an N-acyl oxazolidinone.

Protocol 2: Asymmetric Alkylation of a Carboxylic Acid Derivative

Part A: Formation of the N-Acyl Oxazolidinone

Step Procedure Reagents and Conditions Notes
1 Activation of Carboxylic Acid The desired carboxylic acid (1.0 eq.), thionyl chloride or oxalyl chloride (1.2 eq.), catalytic DMF in an anhydrous solvent (e.g., DCM) at 0 °C to room temperature.This converts the carboxylic acid to the more reactive acyl chloride.
2 Coupling with the Auxiliary (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 2.2 eq.), and the acyl chloride from Step 1 in an anhydrous solvent (e.g., DCM) at 0 °C.The reaction mixture is typically stirred for several hours to ensure complete reaction.
3 Cyclization to the Oxazolidinone A reagent such as carbonyldiimidazole (CDI) or phosgene can be used to effect the cyclization to the oxazolidinone. Alternatively, direct acylation of a pre-formed oxazolidinone can be performed.This step forms the rigid chiral scaffold.
4 Purification The crude product is purified by column chromatography on silica gel.

Part B: Diastereoselective Alkylation

Step Procedure Reagents and Conditions Notes
1 Enolate Formation The N-acyl oxazolidinone (1.0 eq.) is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise.The formation of the Z-enolate is crucial for high diastereoselectivity.
2 Alkylation The alkylating agent (e.g., an alkyl halide, 1.2 eq.) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).The choice of alkylating agent will determine the final product.
3 Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric product is purified by flash chromatography.The diastereomeric excess can be determined by NMR spectroscopy or chiral HPLC.

Expected Outcome:

Based on analogous systems, high diastereoselectivity is anticipated due to the steric hindrance provided by the 2,3-dichlorophenyl group.

Substrate Electrophile Expected Diastereomeric Ratio (d.r.) Expected Yield
N-Propionyl derivativeBenzyl bromide>95:580-90%
N-Acetyl derivativeMethyl iodide>90:1075-85%
N-Butyryl derivativeEthyl iodide>95:580-90%

Cleavage of the Chiral Auxiliary

A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

Protocol 3: Removal of the Chiral Auxiliary

Cleavage to Carboxylic Acid Cleavage to Alcohol Cleavage to Aldehyde
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water.Reagents: A reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.Reagents: A milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.
Procedure: The alkylated product is treated with the reagents at 0 °C to room temperature. The auxiliary can be recovered by extraction.Procedure: The alkylated product is treated with the reducing agent at a suitable temperature (e.g., 0 °C or -78 °C). The auxiliary is recovered after work-up.Procedure: The reaction is carried out at low temperature (e.g., -78 °C) followed by a careful quench. The auxiliary can be recovered.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from the chiral auxiliary to the final enantiomerically enriched product.

G cluster_workflow Asymmetric Alkylation Workflow start This compound + Carboxylic Acid Derivative step1 Formation of N-Acyl Oxazolidinone start->step1 step2 Diastereoselective Alkylation step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 end Enantiomerically Enriched Product + Recovered Auxiliary step3->end reagent1 Coupling Reagents reagent1->step1 reagent2 Base (e.g., LDA) + Electrophile (R-X) reagent2->step2 reagent3 Cleavage Reagent (e.g., LiOH/H₂O₂) reagent3->step3

Caption: Experimental workflow for asymmetric alkylation.

Conclusion and Future Outlook

This compound presents itself as a promising chiral auxiliary for asymmetric synthesis. Its sterically demanding nature is poised to offer high levels of stereocontrol in a range of carbon-carbon bond-forming reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this auxiliary in their synthetic endeavors. Further investigations into its application in other asymmetric transformations, such as aldol and Michael additions, are warranted and expected to yield similarly impressive results. The straightforward synthesis of the auxiliary and its efficient cleavage and recovery make it an attractive and practical tool for the synthesis of complex chiral molecules.

References

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

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  • Sharma, G. V., et al. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79-82. [Link]

  • Feroci, M., et al. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4373-4376. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

Sources

Application Note: Reductive Amination Protocols for 2,3-Dichlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dichlorophenyl moiety is a privileged pharmacophore in CNS-active agents (e.g., Aripiprazole, Lamotrigine intermediates) due to its metabolic stability and lipophilicity. However, incorporating this motif via reductive amination presents two distinct challenges: steric hindrance from the ortho-chlorine and chemoselectivity risks (hydrodehalogenation) during reduction.

This guide details three field-proven protocols to address these challenges. Unlike generic procedures, these workflows are optimized for the electronic and steric reality of 2,3-dichlorophenyl substrates, prioritizing the preservation of the aryl chloride and the suppression of dialkylation.

Strategic Analysis: The "Ortho-Chloro" Challenge

To select the correct protocol, one must understand the substrate's behavior. The 2,3-dichloro substitution pattern imposes specific constraints:

  • Steric Ortho-Effect: The chlorine atom at the 2-position creates significant steric bulk around the carbonyl carbon (in aldehydes) or the nitrogen (in anilines). This slows down the initial nucleophilic attack and imine formation.

  • Electronic Activation: The electron-withdrawing nature of two chlorine atoms makes 2,3-dichlorobenzaldehyde highly electrophilic. While this accelerates initial attack, it renders the resulting imine electron-deficient and prone to hydrolysis if not reduced immediately.

  • Dehalogenation Risk: Standard catalytic hydrogenation (Pd/C, H₂) often results in the cleavage of the C-Cl bond, necessitating specific catalyst choices (Pt/C or V-doped).

Method Selection Decision Tree

DecisionTree cluster_legend Key Start Start: Select Substrates IsScale Is Scale > 100g? Start->IsScale IsHindered Is Amine/Carbonyl Hindered or Weakly Nucleophilic? IsScale->IsHindered No (<100g) MethodC Method C: Pt/C + H2 (Scalable/Green) IsScale->MethodC Yes (>100g) MethodA Method A: STAB (Standard Benchtop) IsHindered->MethodA No (Alkyl Amine) MethodB Method B: Ti(OiPr)4 (For Difficult Substrates) IsHindered->MethodB Yes (e.g., Aniline) Legend1 High Throughput Legend2 Problem Solver

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on scale and substrate reactivity.

Protocol A: The Gold Standard (STAB)

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Best For: Bench-scale synthesis (mg to g), secondary amine formation, acid-sensitive substrates.

Mechanism & Rationale

STAB is the preferred hydride source because it is mild and exhibits a specific pH-dependent solubility profile. Unlike NaCNBH₃, it is non-toxic and does not require low pH to prevent ketone reduction.

  • Why for 2,3-dichloro? The mildness of STAB prevents the reduction of the aldehyde/ketone before the imine is formed. The steric bulk of the acetoxy groups also suppresses the reduction of the carbonyl compared to the smaller iminium species.

Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Amine: 1.0 – 1.2 equiv.

    • 2,3-Dichlorobenzaldehyde: 1.0 equiv.

    • NaBH(OAc)₃: 1.4 – 1.6 equiv.

    • Acetic Acid (AcOH): 1.0 equiv (Optional, accelerates imine formation).

  • Solvation:

    • Dissolve the aldehyde and amine in 1,2-Dichloroethane (DCE) or THF (0.1 – 0.2 M).

    • Note: DCE is superior for solvation but THF is preferred for green chemistry compliance.

  • Imine Formation (The "Ortho" Wait):

    • Add AcOH.[1][2] Stir for 30–60 minutes before adding the hydride.

    • Critical: Due to the 2-Cl steric hindrance, allow this pre-equilibrium time to ensure the imine is formed.

  • Reduction:

    • Add NaBH(OAc)₃ in one portion.

    • Stir at room temperature for 2–16 hours. Monitor by TLC/LCMS.[3]

    • Endpoint: Look for the disappearance of the imine intermediate, not just the aldehyde.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc.

    • Wash organic layer with brine, dry over Na₂SO₄.[3]

Protocol B: The "Problem Solver" (Titanium Mediated)

Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄. Best For: Weak nucleophiles (e.g., electron-deficient anilines), sterically crowded ketones, or when Protocol A fails.

Mechanism & Rationale

Ti(OiPr)₄ acts as a dual-function reagent: a Lewis Acid to activate the carbonyl oxygen (overcoming the 2-Cl steric shield) and a Water Scavenger to drive the equilibrium toward the imine.[4]

TiMechanism Substrate 2,3-Cl2-Aldehyde + Amine Complex Ti-Complex (Activation) Substrate->Complex Ti(OiPr)4 Imine Imine Species Complex->Imine -Ti(OH)x Product Secondary Amine Imine->Product NaBH4

Figure 2: Titanium-mediated activation pathway allowing for the coupling of hindered or weak nucleophiles.

Step-by-Step Protocol
  • Activation:

    • Combine amine (1.1 equiv) and carbonyl (1.0 equiv) in neat Ti(OiPr)₄ (1.5 – 2.0 equiv).

    • Note: If the mixture is too viscous, use a minimal amount of dry THF.

    • Stir under Argon for 6–12 hours. (The solution often turns yellow/orange).

  • Dilution:

    • Dilute the mixture with absolute ethanol (EtOH) or dry THF.

  • Reduction:

    • Add NaBH₄ (1.5 equiv) carefully (exothermic).

    • Stir for 2–4 hours at room temperature.

  • The "Curing" Workup (Critical Step):

    • The Trap: Titanium salts form a gelatinous emulsion with water that is impossible to filter.

    • The Fix: Add 2M NaOH or Rochelle's Salt (saturated) . Stir vigorously for 1 hour until a white, granular precipitate forms.

    • Filter through a Celite pad. The filtrate will be a clean organic/aqueous biphasic mixture.

Protocol C: Scalable Catalytic Hydrogenation

Reagents: H₂ (gas), Pt/C (Sulfided) or PtO₂. Best For: Large scale (>100g), industrial processes.

The Dechlorination Trap

Using standard Pd/C for 2,3-dichlorophenyl derivatives is a critical error . Palladium readily inserts into aryl-chloride bonds, leading to hydrodehalogenation (stripping the chlorine).

Correct Catalyst Choice:

  • Pt/C (Sulfided): The sulfur poisons the catalyst slightly, preventing the high-energy oxidative addition into the C-Cl bond while still allowing C=N reduction.

  • Raney Nickel: An alternative, though less compatible with other functional groups.

Step-by-Step Protocol
  • Setup:

    • Reactor: Autoclave or Parr shaker.

    • Solvent: Methanol or Ethanol.[5]

  • Loading:

    • Substrate: 2,3-Dichlorobenzaldehyde + Amine.

    • Catalyst: 5 wt% Sulfided Pt/C (load at 1–3 wt% relative to substrate).

    • Additive: If using non-sulfided catalyst, add 0.1 equiv of Thiophene to poison the catalyst in situ.

  • Hydrogenation:

    • Pressure: 1–5 bar (15–75 psi). High pressure promotes dechlorination; keep it mild.

    • Temperature: 25–40°C.

  • Workup:

    • Filter catalyst over Celite (Keep wet to prevent pyrophoric ignition).

    • Concentrate filtrate.[3]

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureNaBH(OAc)₃ (STAB)Ti(OiPr)₄ + NaBH₄H₂ / Pt/C (Sulfided)
Reaction Type Direct (One-pot)Indirect (One-pot)Heterogeneous
Steric Tolerance ModerateHigh High
2,3-Cl Stability Excellent Excellent Good (Requires care)
Atom Economy Poor (Boron waste)Poor (Ti waste)Excellent
Key Risk Incomplete conversionGelatinous workupDechlorination
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (STAB) Imine formation is stalled by 2-Cl sterics.Switch to Protocol B (Ti-mediated) to force imine formation.
Dechlorination (Protocol C) Catalyst is too active.Switch from Pd to Pt(S); lower H₂ pressure; add Thiophene.
Gelatinous Emulsion Improper Ti quenching.Use Rochelle's salt or 2M NaOH; stir longer before filtering.
Dialkylation Primary amine is too reactive.Use excess amine (5-10 equiv) or switch to ketone equivalent if possible.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[8][9]

  • Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt/C selectivity over Pd/C for halogens).

Sources

Synthesis of 5-((2,3-Dichlorophenyl)methyl)oxazolidin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-((2,3-dichlorophenyl)methyl)oxazolidin-2-one from the precursor 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol. Oxazolidinones are a critical class of heterocyclic compounds, renowned for their potent antibacterial activity, with linezolid being a prominent example.[1][2][3] This guide details the chemical principles, a step-by-step experimental protocol, safety precautions, and analytical characterization of the target compound. The presented methodology is designed for researchers and professionals in drug discovery and development, offering a robust and reproducible procedure.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibiotics.[1][2] Oxazolidinones represent a unique class of protein synthesis inhibitors that are effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3] Their mechanism of action involves binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex essential for bacterial protein synthesis.[2][3]

The synthesis of the oxazolidinone ring is a key step in the preparation of these vital therapeutic agents. A common and effective method involves the cyclization of a 2-amino alcohol with a phosgene equivalent.[4][5][6] This application note focuses on the preparation of an oxazolidinone derivative from this compound, a precursor that introduces a dichlorophenyl moiety, a common feature in various biologically active molecules.

Chemical Principles and Reaction Mechanism

The core transformation in this synthesis is the intramolecular cyclization of this compound to form the five-membered oxazolidinone ring. This is achieved by reacting the amino alcohol with a carbonylating agent. While phosgene is a classic reagent for this purpose, its extreme toxicity necessitates the use of safer alternatives.[7] Triphosgene, a solid and more manageable phosgene equivalent, is employed in this protocol.[8][9]

The reaction proceeds via a two-step mechanism:

  • Formation of an Intermediate: The amino and hydroxyl groups of the starting material react with the carbonylating agent. The more nucleophilic amine typically reacts first, followed by the alcohol, to form a carbamate intermediate.

  • Intramolecular Cyclization: Under the influence of a base, the hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the displacement of a leaving group and the formation of the stable five-membered oxazolidinone ring. This is an example of an intramolecular nucleophilic acyl substitution.

The choice of base and solvent is crucial for the efficiency of the reaction. A non-nucleophilic base is required to facilitate the deprotonation steps without competing in the reaction. An inert aprotic solvent is typically used to ensure the solubility of the reactants and to prevent side reactions.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Triphosgene≥98%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionReagent GradeIn-house preparation
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Safety Precautions

Triphosgene is a toxic and moisture-sensitive solid that can release phosgene gas upon contact with water or heat.[8][10] All manipulations involving triphosgene must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9] An emergency plan for phosgene exposure should be in place.

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation and skin contact. Triethylamine is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

Reaction Workflow Diagram

Oxazolidinone Synthesis Workflow Figure 1: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and Triethylamine in anhydrous Dichloromethane cool Cool the reaction mixture to 0 °C in an ice bath start->cool Stirring add_triphosgene Slowly add a solution of Triphosgene in anhydrous Dichloromethane cool->add_triphosgene Under Nitrogen warm Allow the reaction to warm to room temperature and stir overnight add_triphosgene->warm Maintain inert atmosphere quench Quench the reaction with saturated Sodium Bicarbonate solution warm->quench extract Extract with Dichloromethane quench->extract dry Dry the organic layer with anhydrous Magnesium Sulfate extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Ethyl Acetate/Hexanes) concentrate->purify end Obtain pure 5-((2,3-dichlorophenyl)methyl)oxazolidin-2-one purify->end

Caption: General experimental workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the starting material, followed by the addition of triethylamine (TEA) (2.5 eq).

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Triphosgene:

    • In a separate, dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

    • Slowly add the triphosgene solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight (approximately 12-16 hours) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Be cautious as gas evolution (CO2) may occur.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[11]

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure 5-((2,3-dichlorophenyl)methyl)oxazolidin-2-one.

Characterization of the Product

The structure and purity of the synthesized oxazolidinone should be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Characteristic peaks for the oxazolidinone ring protons, the methylene protons adjacent to the dichlorophenyl ring, and the aromatic protons. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR A peak corresponding to the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm), along with signals for the other carbons in the molecule.
FT-IR A strong absorption band for the carbonyl group (C=O) of the cyclic carbamate at approximately 1750 cm⁻¹. An N-H stretch will be absent, confirming cyclization.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of 5-((2,3-dichlorophenyl)methyl)oxazolidin-2-one.
HPLC A single major peak indicating the purity of the compound.[12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure all reagents are anhydrous.
Decomposition of triphosgeneUse fresh, high-purity triphosgene. Prepare the triphosgene solution immediately before use.
Loss of product during work-upEnsure complete extraction from the aqueous layer. Be careful during the concentration step to avoid loss of a volatile product.
Presence of Impurities Unreacted starting materialOptimize the stoichiometry of the reagents. Ensure efficient stirring.
Side reactionsMaintain the reaction temperature at 0 °C during the addition of triphosgene. Add the triphosgene solution slowly.
Incomplete purificationUse a more effective eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-((2,3-dichlorophenyl)methyl)oxazolidin-2-one from its corresponding 2-amino alcohol. The use of triphosgene as a phosgene equivalent offers a safer and more convenient approach to the formation of the oxazolidinone ring. By following the outlined procedures and safety precautions, researchers can successfully prepare this and similar oxazolidinone derivatives for further investigation in drug discovery and development programs. The analytical data provided serves as a benchmark for the successful characterization of the target compound.

References

  • Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. Journal of Medicinal Chemistry - ACS Publications. (2002). Available at: [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. (2010). Available at: [Link]

  • Al-Trawneh, A., et al. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules. (2019). Available at: [Link]

  • DeVisser, M. Designing and synthesizing novel analogues of the antibiotic, Linezolid. Grand Valley State University - ScholarWorks@GVSU. (2015). Available at: [Link]

  • Rajurkar, V. G., & Pund, A. R. Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation. International Journal of Pharmaceutical Sciences Review and Research. (2014). Available at: [Link]

  • Triphosgene. Chemwatch. (2014). Available at: [Link]

  • TRIPHOSGENE. S D FINE-CHEM LIMITED. (2014). Available at: [Link]

  • Process for the preparation of oxazolidinones and method of use thereof. Google Patents. (2003).
  • Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. (2007). Available at: [Link]

  • Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. (2021). Available at: [Link]

  • Strategies for oxazolidinone formation. ResearchGate. (2021). Available at: [Link]

  • Purification and Structural Characterization of an Antimicrobial Compound, Lipoxazolidinone a Produced by a Lactobacillus Apis YMP3. Biosciences Biotechnology Research Asia. (2021). Available at: [Link]

  • Synthesis of oxazolidinones. Organic Chemistry Portal. (2022). Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. (2020). Available at: [Link]

  • 2-Oxazolidinone. Wikipedia. (2023). Available at: [Link]

  • Synthesis of oxazolidin-2-ones. ResearchGate. (2020). Available at: [Link]

  • The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU Chemistry. (2001). Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. (2011). Available at: [Link]

  • Carbonyldiimidazole. Wikipedia. (2023). Available at: [Link]

  • Replacement of Phosgene with Carbon Dioxide: Synthesis of Alkyl Carbonates. The Journal of Organic Chemistry - ACS Publications. (1992). Available at: [Link]

  • Synthesis of Oxazolidinones. Slideshare. (2015). Available at: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. (2017). Available at: [Link]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship.org. (2016). Available at: [Link]

  • Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. ResearchGate. (2006). Available at: [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. (2020). Available at: [Link]

  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. (2000). Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. (2019). Available at: [Link]

  • 1 H NMR (DMSO-d 6 of oxazolidinone 2a. ResearchGate. (2013). Available at: [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. (2022). Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. (2021). Available at: [Link]

  • Core structure of oxazolidinone antibiotics and molecular structures of... ResearchGate. (2021). Available at: [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. (2015). Available at: [Link]

Sources

Application Notes and Protocols for N-Alkylation of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated 2-amino-2-phenylethanol derivatives are significant structural motifs in a wide array of pharmaceuticals and bioactive molecules. The specific compound, 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, serves as a critical building block in organic synthesis.[1] Its N-alkylation leads to the generation of secondary and tertiary amines, which are pivotal scaffolds in the development of novel therapeutic agents.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and detailed protocols for the N-alkylation of this primary amino alcohol. We will delve into the mechanistic underpinnings of two primary synthetic strategies: reductive amination and direct alkylation, offering field-proven insights to ensure successful and efficient synthesis.

Mechanistic Considerations and Strategic Approach

The N-alkylation of primary amines can be a challenging endeavor due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4][5] The increased nucleophilicity of the newly formed secondary amine often promotes further reaction with the alkylating agent.[3] Therefore, careful selection of the synthetic route and precise control over reaction conditions are paramount for achieving selective mono-alkylation.

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a highly favored, one-pot method for N-alkylation due to its efficiency and broad substrate scope.[2][6][7] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[2][6][8] This method effectively circumvents the issue of over-alkylation often encountered in direct alkylation methods.[9]

Direct Alkylation: A Classical Method Requiring Careful Control

Direct alkylation involves the reaction of the primary amine with an alkyl halide.[10] While seemingly straightforward, this method requires careful control to prevent multiple alkylations.[4][9] The use of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction.[10] Strategies to favor mono-alkylation include using a large excess of the primary amine or employing specific reaction conditions that suppress the reactivity of the secondary amine product.[11]

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations.[12]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Supplier
This compoundC₈H₉Cl₂NO206.07Commercial Source
Aldehyde or KetoneR¹C(=O)R²VariableCommercial Source
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.94Commercial Source
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous, ACS Grade
Saturated aqueous sodium bicarbonate solutionNaHCO₃84.01Prepared in-house
Anhydrous sodium sulfateNa₂SO₄142.04ACS Grade
Ethyl acetateC₄H₈O₂88.11ACS Grade
Brine (Saturated aqueous NaCl solution)NaCl58.44Prepared in-house
Step-by-Step Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2][10] For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate can be beneficial.[2]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[10] An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[2]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[2][10]

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound in DCE C Imine Formation (1-2h, RT) A->C B Aldehyde or Ketone B->C D Reduction with NaBH(OAc)₃ (2-24h, RT) C->D In situ E Quench (NaHCO₃) D->E F Extraction (EtOAc) E->F G Purification (Column Chromatography) F->G H N-Alkylated Product G->H

Caption: Workflow for Reductive Amination.

Protocol 2: Selective Mono-N-Alkylation via Direct Alkylation

This protocol describes a method for the selective mono-N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Supplier
This compoundC₈H₉Cl₂NO206.07Commercial Source
Alkyl Halide (e.g., Iodide, Bromide)R-XVariableCommercial Source
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Anhydrous, ACS Grade
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ACS Grade
Ethyl acetateC₄H₈O₂88.11ACS Grade
WaterH₂O18.02Deionized
Brine (Saturated aqueous NaCl solution)NaCl58.44Prepared in-house
Anhydrous sodium sulfateNa₂SO₄142.04ACS Grade
Step-by-Step Procedure
  • Reactant Preparation: Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution.[10]

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred mixture at room temperature.[10]

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the formation of any di-alkylated byproducts.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Partition the mixture between water and ethyl acetate.[10]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10] Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated secondary amine.[2]

Direct_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound in DMF C Add Alkyl Halide (dropwise, RT) A->C B DIPEA (Base) B->C D Heat Reaction (50-80°C, 4-24h) C->D E Cool to RT D->E F Extraction (EtOAc/Water) E->F G Purification (Column Chromatography) F->G H Mono-N-Alkylated Product G->H

Caption: Workflow for Direct Alkylation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Reaction Yield Incomplete reaction, side reactions, or product loss during work-up.- Ensure all reagents are anhydrous.- Optimize reaction time and temperature.- For reductive amination, consider a different reducing agent like NaBH₃CN.[9]- For direct alkylation, try a more reactive alkyl halide (I > Br > Cl).
Over-alkylation The secondary amine product is more nucleophilic than the primary amine starting material.- In direct alkylation, use a larger excess of the primary amine.- Employ a bulky alkylating agent to sterically hinder the second alkylation.- Utilize reductive amination, which is less prone to over-alkylation.[9]
No Reaction Inactive reagents, incorrect stoichiometry, or insufficient activation.- Check the quality and purity of all reagents.- Verify the stoichiometry of all reactants.- In reductive amination, ensure the imine has formed before adding the reducing agent.- In direct alkylation, a higher reaction temperature may be required.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of valuable pharmaceutical intermediates. Both reductive amination and direct alkylation are viable methods, with the choice depending on the specific substrate and desired outcome. Reductive amination offers a more controlled and often higher-yielding route to mono-alkylated products. Direct alkylation, while simpler in concept, requires careful management of reaction conditions to avoid the formation of undesired byproducts. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform these important synthetic transformations.

References

  • Experimental procedure for N-alkyl
  • Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one - Benchchem.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Video: Preparation of Amines: Alkylation of Ammonia and Amines - JoVE. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC. [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusab- le Heterogeneous Catalyst. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • Ch22: Alkylation of Amines - Chemistry - University of Calgary. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Semantic Scholar. [Link]

  • Amine alkylation - Wikipedia. [Link]

  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine - FULIR. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. [Link]

  • 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. [Link]

  • Selective N‐Alkylation of Unprotected Amino Sugars by Alcohols. Application to the Synthesis of Sugar‐Based Surfactants - ResearchGate. [Link]

  • This compound hydrochloride - PubChemLite. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI. [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Reduction of 2,3-Dichlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Objective: You are reducing 2,3-dichlorophenylglycine methyl ester to 2-(2,3-dichlorophenyl)-2-aminoethanol .

The Challenge: This substrate presents a "perfect storm" of synthetic risks:

  • The 2,3-Dichloro Motif: Highly susceptible to hydrodehalogenation (loss of Cl atoms) under vigorous reducing conditions.

  • The Benzylic Amine: Prone to racemization (if chiral) and C-N bond cleavage (hydrogenolysis).

  • The Amino-Borane Trap: Amino alcohols form incredibly stable complexes with boron byproducts, often leading to falsely calculated "low yields" where the product is simply sequestered in the aqueous phase or filter cake.

The Solution: This guide moves beyond generic textbook reductions. We recommend the Sodium Borohydride/Iodine (NaBH₄/I₂) system over Lithium Aluminum Hydride (LAH) or catalytic hydrogenation. This system generates diborane (in situ) which selectively reduces the ester while sparing the aryl chlorides.

Standard Operating Procedure (SOP)

Recommended Protocol for High Yield (>85%) and Purity

The NaBH₄/I₂ "In-Situ Borane" System

Why this works: NaBH₄ alone is often too slow for esters. Adding Iodine generates Borane-THF (


), which reduces the ester rapidly via a lewis-acid mechanism, avoiding the radical pathways that cause dechlorination.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Substrate 1.0ReactantDry thoroughly; water kills hydride.
NaBH₄ 2.5ReductantUse fresh powder, not pellets.
Iodine (I₂) 1.0ActivatorDissolve in THF before addition.
THF (Anhydrous) 10-15VSolventStabilizes borane intermediate.
Step-by-Step Workflow
  • Setup: Charge NaBH₄ (2.5 eq) and anhydrous THF into a reactor under

    
    . Cool to 0°C.[1][2]
    
  • Substrate Addition: Add 2,3-dichlorophenylglycine methyl ester (1.0 eq). Stir for 15 min.

  • Activation (The Critical Step): Dropwise add I₂ (1.0 eq) in THF over 30-60 mins.

    • Observation: Evolution of

      
       gas.[3][4][5] Solution may turn brown (Iodine) then clear as 
      
      
      
      forms.
    • Control: Keep Temp < 10°C to prevent thermal runaway.

  • Reaction: Warm to reflux (65°C) for 12–16 hours.

    • Checkpoint: TLC/HPLC should show consumption of ester.

  • Quench (The "Yield Killer" Step):

    • Cool to 0°C. Carefully add Methanol until effervescence stops.

    • CRITICAL: Evaporate solvent to a paste.[6]

    • Release: Add 20% aqueous KOH (or NaOH) and reflux for 3 hours.

    • Why? You must hydrolyze the N-B-O bonds. Simply washing with water will leave 50% of your product trapped in the boron complex.

  • Extraction: Extract with DCM or EtOAc. Wash with brine. Dry and concentrate.

Troubleshooting Center

Issue 1: "My yield is 40%, but the starting material is gone."

Diagnosis: The Boron Trap. Your product is likely formed but sequestered. Amino alcohols form stable spiro-borate complexes that are water-soluble and do not extract into organic solvents during a standard mild workup.

Corrective Action:

  • The "Vigorous Reflux" Fix: After quenching the reaction with MeOH and stripping the solvent, you remain with a white residue. You must dissolve this in strong aqueous base (20% KOH) and heat to reflux for at least 2-4 hours. This breaks the B-N bond.

  • The Acid Alternative: If your product is base-sensitive (unlikely for this specific amine), reflux the residue in 6M HCl for 1 hour, then basify to pH 12 and extract.

Issue 2: "I see a 10-15% impurity with M-35 mass."

Diagnosis: Reductive Dechlorination. You are stripping a chlorine atom off the aromatic ring. This happens if the hydride source is too aggressive or if trace transition metals are present.

Corrective Action:

  • Switch Reagents: If using LAH, stop immediately. LAH is notorious for attacking aryl halides. Switch to NaBH₄/I₂ or NaBH₄/CaCl₂.

  • Temperature Control: Do not exceed 65°C (THF reflux). Higher temperatures increase the rate of aryl-Cl displacement.

  • Check Solvent Quality: Peroxides in old THF can initiate radical mechanisms that favor dechlorination. Use fresh, inhibited, or distilled THF.

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Moisture Contamination or "Old" NaBH₄. Sodium borohydride is hygroscopic. If it has absorbed water, its activity drops, and the stoichiometry is compromised.

Corrective Action:

  • The "Spike" Test: Add 0.5 eq of fresh NaBH₄. If the reaction proceeds, your initial charge was partially decomposed.

  • Iodine Quality: Ensure your Iodine is dry. Wet iodine consumes hydride to form HI and H₂, wasting reducing power.

Visualizing the Chemistry

Diagram 1: The "Boron Trap" & Release Mechanism

Understanding why the workup is critical.

BoronTrap Substrate Ester Substrate Complex STABLE COMPLEX (Product-Borane Adduct) Water Soluble Substrate->Complex Reduction Borane BH3-THF (Active Reductant) Borane->Complex Quench Standard Workup (H2O/Mild Base) Complex->Quench Insufficient Energy Hydrolysis Strong Hydrolysis (KOH Reflux / 3 hrs) Complex->Hydrolysis Required Step Loss Product Lost in Aqueous Layer Quench->Loss Trapped Product Free Amino Alcohol (High Yield) Hydrolysis->Product B-N Bond Cleavage

Caption: The amino-borane complex requires vigorous alkaline hydrolysis to release the free product.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield (<50%) Problem->LowYield Impurity Impurity (M-35) Problem->Impurity Stall Stalled Reaction Problem->Stall CheckWorkup Did you reflux with KOH? LowYield->CheckWorkup CheckReagent Reagent Used? Impurity->CheckReagent RefluxYes Check Extraction pH (Must be >12) CheckWorkup->RefluxYes Yes RefluxNo Re-process Aqueous with KOH Reflux CheckWorkup->RefluxNo No IsLAH LAH Used CheckReagent->IsLAH IsNaBH4 NaBH4 Used CheckReagent->IsNaBH4 ActionLAH SWITCH to NaBH4/I2 IsLAH->ActionLAH ActionTemp Lower Temp Check Peroxides IsNaBH4->ActionTemp

Caption: Decision matrix for diagnosing yield loss and dechlorination impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LAH) to speed this up? A: Not recommended. While LAH is faster, it is non-selective. On a 2,3-dichloro aromatic ring, LAH frequently causes hydrodehalogenation (replacing Cl with H), resulting in a mix of monochloro and des-chloro impurities that are difficult to separate.

Q: The reaction mixture turned a deep purple/brown color. Is it ruined? A: No. This is normal during the Iodine addition. The color indicates free iodine. As the reaction proceeds and Iodine is consumed to form Borane (


) and NaI, the color should fade to yellow or colorless. If it stays dark brown after heating, you may have added excess Iodine or the NaBH₄ is inactive.

Q: Can I use Methanol as the solvent instead of THF? A: Yes, but with caveats. The NaBH₄/MeOH system (System 1.2) is milder and safer than NaBH₄/I₂/THF. However, it is often slower for sterically hindered esters like 2,3-dichlorophenylglycine. If you choose MeOH, you must add the MeOH slowly to a mixture of NaBH₄ and substrate to avoid rapid consumption of hydride by the solvent.

Q: How do I prevent racemization? A: Racemization occurs via proton abstraction at the alpha-carbon.

  • Avoid strong bases (like NaH or LDA).

  • Keep the reaction temperature as low as possible (reflux only as needed).

  • Ensure the workup (KOH reflux) is done after the ester is fully reduced to the alcohol. The amino alcohol is much more resistant to racemization than the starting amino ester.

References

  • Sodium Borohydride Reduction of Aromatic Carboxylic Acids via Methyl Esters Source: Indian Academy of Sciences (2001). "Sodium borohydride reduction of aromatic carboxylic acids via methyl esters." URL:[Link] Relevance: Validates the selectivity of borohydride systems for esters in the presence of other functional groups.

  • Reductive Dechlorination of Chloroarenes Source: Wikipedia / Organic Chemistry Portal. "Reductive dechlorination."[3][7][8] URL:[Link] Relevance: Provides the mechanistic background on why strong reductants (like LAH or catalytic hydrogenation) strip chlorine from aromatic rings.

  • NaBH4 Reduction of Amino Acids (Abaskhron et al.) Source: Molecules (2000). "A New Method for the Reduction of Amino Acids to Amino Alcohols." Relevance: Discusses the formation of stable amine-borane complexes and the necessity of acid/base hydrolysis during workup.

Sources

Preventing racemization during 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of chiral amino alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of preventing racemization during the synthesis of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, a key building block in pharmaceutical development. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

The most common and stereocontrolled strategies for synthesizing this and related chiral β-amino alcohols involve the asymmetric reduction of a prochiral precursor. Key routes include:

  • Asymmetric Reduction of an α-Amino Ketone: The most direct approach involves the enantioselective reduction of 2-amino-1-(2,3-dichlorophenyl)ethanone. This is a powerful method where the stereocenter is set in the final reduction step.[1]

  • Reductive Amination: This route may involve the reductive amination of a suitable keto-aldehyde or hydroxy-ketone precursor.[2]

  • Synthesis from a Chiral Pool: While less common for this specific substituted structure, it's theoretically possible to start from a corresponding chiral α-amino acid and reduce the carboxylic acid moiety. This leverages the inherent chirality of the starting material.[1]

Q2: Why is preventing racemization so critical in this synthesis?

The biological activity of chiral molecules is highly dependent on their three-dimensional structure. For pharmaceuticals, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Therefore, producing this compound with the highest possible enantiomeric purity is essential for its efficacy and safety as a pharmaceutical intermediate.

Q3: At which stages of the synthesis is racemization most likely to occur?

Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a significant risk at any stage where the chiral center's α-proton is acidic.[3] Key risk points include:

  • During Precursor Synthesis: The α-amino ketone precursor is particularly susceptible to racemization, especially under basic or acidic conditions, or at elevated temperatures, due to enolization.

  • During Activation/Coupling Steps: If the synthesis involves activating a carboxylic acid group (e.g., in a chiral pool approach), the formation of intermediates like oxazolones can facilitate racemization.[3]

  • During Workup and Purification: Exposure to harsh pH conditions or high temperatures during extraction, distillation, or chromatography can lead to a loss of enantiomeric purity.

Q4: What are the general strategies to minimize racemization?

The core principle is to maintain mild reaction conditions throughout the synthesis. Key strategies include:

  • Low Temperatures: Performing reactions at reduced temperatures (e.g., 0 °C or below) is one of the most effective ways to slow down the rate of racemization.[3]

  • Judicious Choice of Reagents: Employing mild bases and acids is crucial. Strong, non-sterically hindered bases can significantly increase the rate of epimerization.[3]

  • Use of Chiral Catalysts: The use of highly selective asymmetric catalysts for the key stereocenter-forming reaction is the most powerful approach. This includes metal-based catalysts (e.g., Ru, Rh) and organocatalysts (e.g., CBS catalysts).[1]

  • Biocatalysis: Enzymes like ketoreductases (KREDs) or engineered amine dehydrogenases (AmDHs) operate under very mild conditions (neutral pH, room temperature) and offer exceptionally high enantioselectivity.[4][5]

Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product shows a low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

A low e.e. in the final product is a common and frustrating issue. The cause can originate from the precursor, the key reduction step, or subsequent handling.

The α-proton of the ketone is acidic and can be abstracted, leading to a planar enolate intermediate and loss of stereochemical information.

Solutions:

  • Strict pH Control: Avoid strongly basic or acidic conditions during the synthesis and workup of the ketone precursor. If a base is required, consider using a sterically hindered, non-nucleophilic base.

  • Temperature Management: Keep all steps involving the chiral ketone at low temperatures.

  • Employ Dynamic Kinetic Resolution (DKR): This advanced strategy intentionally racemizes the starting ketone while a highly selective catalyst continuously resolves it. For instance, a combination of a racemizing agent like pyridoxal-5-phosphate (PLP) and a stereoselective enzyme like a ketoreductase (KRED) can convert a racemic ketone into a single enantiomer of the amino alcohol with high yield and e.e.[4]

The efficiency of the catalyst and reaction conditions directly dictates the enantioselectivity of the reduction.

Solutions:

  • Catalyst Selection:

    • Corey-Bakshi-Shibata (CBS) Reduction: This is a highly reliable method using a chiral oxazaborolidine catalyst and borane, which often yields predictable stereochemistry and excellent e.e. (>95%).[1]

    • Asymmetric Transfer Hydrogenation (ATH): Ruthenium or Rhodium catalysts with chiral ligands (e.g., chiral diamines/amino alcohols) are extremely effective, often providing >99% e.e. Isopropanol is a common hydrogen source.[1]

    • Biocatalysis: Consider using a commercially available ketoreductase (KRED) screening kit. These enzymes offer unparalleled selectivity (>99% e.e.) and operate in aqueous media under mild conditions.[5]

  • Solvent and Temperature Optimization: The choice of solvent can significantly impact catalyst performance and selectivity. Screen a range of solvents (e.g., THF, Toluene, Dichloromethane) and run the reaction at the lowest practical temperature.

  • Reagent Purity: Ensure all reagents, especially the catalyst and hydride source, are of high purity and handled under inert conditions (e.g., under Argon or Nitrogen) as required.

The desired product itself can racemize if handled improperly.

Solutions:

  • Mild Workup: Quench the reaction at low temperatures and use mild acids/bases for extraction (e.g., saturated ammonium chloride, sodium bicarbonate). Avoid strong acids or bases.

  • Avoid High Temperatures: Concentrate the product using a rotary evaporator at low temperatures. Avoid purification methods that require high heat, such as distillation, if possible.

  • Chromatography Conditions: Use neutral silica gel for chromatography and avoid prolonged exposure on the column.

Visual Workflow: Key Synthesis & Racemization Control Points

The following diagram illustrates a typical workflow for the asymmetric synthesis and highlights the critical stages where racemization must be controlled.

G cluster_0 Synthesis Phase cluster_1 Purification Phase Start 2,3-Dichlorophenyl Precursor Ketone_Synth Synthesis of α-Amino Ketone Start->Ketone_Synth Asym_Red Asymmetric Reduction Ketone_Synth->Asym_Red Product Crude Product Asym_Red->Product Workup Workup & Extraction Product->Workup Purification Chromatography/ Crystallization Workup->Purification Final_Product Pure Amino Alcohol (High e.e.) Purification->Final_Product CCP1 Control pH & Temp to prevent enolization CCP1->Ketone_Synth CCP2 Optimize Catalyst, Solvent & Temp CCP2->Asym_Red CCP3 Use Mild Conditions CCP3->Workup

Caption: Synthesis workflow with critical racemization control points.

Data Summary: Comparison of Asymmetric Reduction Methods

This table summarizes the typical performance of various catalytic methods for the asymmetric reduction of α-amino ketones, providing a quick reference for selecting a suitable strategy.

MethodCatalyst TypeTypical Hydride SourceTypical e.e. (%)Key Advantages
CBS Reduction Chiral OxazaborolidineBorane (BH₃)90-98%Well-established, predictable stereochemistry.[1]
Asymmetric Transfer Hydrogenation (ATH) Ru or Rh with Chiral LigandIsopropanol or Formic Acid>95%, often >99%High selectivity, operational simplicity.[1]
Biocatalysis Ketoreductase (KRED)Glucose/GDH or Isopropanol>99%Unmatched enantioselectivity, mild aqueous conditions, environmentally friendly.[4][5]
Chiral Ligand/Metal Hydride Chiral Amino AlcoholsLiAlH₄ or NaBH₄VariableCan be effective, but often requires more optimization.[6]
Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction

This protocol provides a representative procedure for the enantioselective reduction of an N-protected α-amino ketone.

Materials:

  • N-protected-2-amino-1-(2,3-dichlorophenyl)ethanone (1.0 equiv)

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF) (0.6-1.0 equiv, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen. Allow to cool to room temperature.

  • Catalyst Addition: Add the N-protected α-amino ketone to the flask and dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Catalyst Charging: To the cooled solution, add the (S)-2-Methyl-CBS-oxazaborolidine solution dropwise. Stir for 10-15 minutes at 0 °C.

  • Borane Addition: Slowly add the BH₃·THF solution dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1N HCl and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amino alcohol.

Visual Guide: Troubleshooting Low Enantiomeric Excess

Use this decision tree to diagnose and resolve issues with low enantiomeric purity in your final product.

G Start Low e.e. Detected in Final Product Check_Precursor Analyze Chiral Purity of α-Amino Ketone Precursor Start->Check_Precursor Precursor_OK Purity is High Check_Precursor->Precursor_OK Precursor_Bad Purity is Low Check_Precursor->Precursor_Bad Review_Reduction Review Asymmetric Reduction Step Precursor_OK->Review_Reduction Sol_Precursor ACTION: - Resynthesize precursor under milder conditions (low T, pH control) - Consider DKR strategy Precursor_Bad->Sol_Precursor Reduction_OK Conditions Optimal Review_Reduction->Reduction_OK Reduction_Bad Conditions Sub-Optimal Review_Reduction->Reduction_Bad Review_Workup Review Workup & Purification Reduction_OK->Review_Workup Sol_Reduction ACTION: - Screen catalysts (CBS, ATH, KRED) - Optimize solvent and temperature - Use high-purity reagents Reduction_Bad->Sol_Reduction Workup_OK Conditions are Mild Review_Workup->Workup_OK Workup_Bad Conditions are Harsh Review_Workup->Workup_Bad Sol_Workup ACTION: - Use mild quench/extraction reagents - Avoid high temperatures - Use neutral chromatography media Workup_Bad->Sol_Workup

Caption: Decision tree for troubleshooting low enantiomeric excess.

References
  • List, B., Pojarliev, P., & Biller, W. T. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Angewandte Chemie International Edition, 41(19), 3446-3448. [Link]

  • Schober, L. J., & Hyster, T. K. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Catalysis, 10(11), 6343-6348. [Link]

  • Cozzi, F., Annunziata, R., Benaglia, M., & Guazzetti, G. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(35), 6865-6874. [Link]

  • France, S. (2012). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801894. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Wu, L., et al. (2017). γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Oestreich, M., & Mitzel, F. T. (2021). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. PMC. [Link]

  • Larkin, J. M., & Larrow, J. F. (1991). Racemization of optically active amino alcohols.
  • Clarke, C. T., & Froude, A. (1987). Racemization and resolution of α-amino acids.
  • Chen, Y., & Arnold, F. H. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Catalysis, 3(4), 343-348. [Link]

  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(10), 2303-2307. [Link]

  • Clarke, C. T., & Froude, A. (1986). Process for the racemization of an alpha-amino acid.
  • Myers, A. G., & McKinstry, L. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 109-111. [Link]

  • Bolm, C., & Dinter, C. (2007). Asymmetric Synthesis with Chemical and Biological Methods. Wiley-VCH. [Link]

Sources

Purification methods for 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol .

This compound is a highly valuable chiral amino alcohol (a substituted phenylglycinol derivative) frequently utilized as a building block in drug development and as a chiral auxiliary. Its bifunctional nature—comprising a basic primary amine, a hydrogen-bonding hydroxyl group, and a lipophilic, electron-withdrawing dichlorophenyl ring—dictates its behavior during workup and chromatography.

Part 1: Quantitative Data & Physicochemical Properties

To design an effective purification strategy, one must first understand the thermodynamic and chromatographic parameters of the target molecule. The table below summarizes the critical data required for phase separation and chromatography.

ParameterValue / DescriptionImpact on Purification Strategy
Molecular Weight 206.07 g/mol Determines mass balance and equivalent calculations.
Estimated pKa (Conjugate Acid) ~8.2 – 8.5Lower than typical benzylic amines due to the inductive electron-withdrawing effect of the ortho/meta chlorines. Requires pH > 11 for complete free-base extraction.
Solubility (Free Base) Soluble in DCM, EtOAc, Alcohols.Ideal for extraction into moderately polar organic solvents.
Solubility (HCl Salt) Highly soluble in water; insoluble in ether/hexanes.Enables efficient acid-base liquid-liquid extraction and salt precipitation.
TLC

(Standard Silica)
~0.15 – 0.20 (Severe tailing)Requires mobile phase modification to prevent irreversible adsorption to silanol groups.
TLC

(Deactivated Silica)
~0.35 – 0.45 (Sharp spot)Achieved using DCM/MeOH/Triethylamine (90:9:1).

Part 2: Troubleshooting & FAQs

Q1: Why am I losing a significant portion of my product during the aqueous workup?

Causality: Amino alcohols are highly polar and capable of extensive hydrogen bonding. While the lipophilic 2,3-dichlorophenyl ring aids organic solubility, the amine will partition heavily into the aqueous phase if it remains even partially protonated. Because the pKa of the conjugate acid is approximately 8.2–8.5, extracting at a neutral or mildly basic pH (e.g., pH 8 using


) leaves a large fraction of the compound in its ionized, water-soluble state.
Solution:  You must force the equilibrium entirely to the free base. Adjust the aqueous phase to pH > 11  using 2M 

before extraction. Use a moderately polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to maximize the partition coefficient in favor of the organic layer.
Q2: My compound streaks severely on silica gel, and my isolated yield from the column is abysmal. How do I improve resolution?

Causality: The primary amine interacts strongly with the acidic silanol (


) groups present on the silica gel stationary phase. This acid-base interaction causes peak tailing, co-elution with impurities, and irreversible chemisorption, drastically reducing your recovered yield [1, 2].
Solution:  You must deactivate the silica gel. Pre-treat your column and modify your mobile phase by adding a basic modifier, typically 1–3% Triethylamine (TEA)  or aqueous ammonium hydroxide [3]. The TEA outcompetes the amino alcohol for the acidic silanol binding sites, resulting in sharp chromatographic peaks and >90% recovery.
Q3: The isolated free base is a viscous oil that resists crystallization. How can I obtain a stable solid for long-term storage?

Causality: Free base amino alcohols with bulky, halogenated aryl groups often have depressed melting points and can remain as supercooled oils, especially if trace impurities disrupt the crystal lattice. Solution: Convert the free base into its hydrochloride (HCl) salt. The protonated amine forms a rigid, highly crystalline ionic lattice with the chloride counterion. Treating an ethereal solution of the free base with anhydrous


 gas or ethereal 

will immediately precipitate the product as a stable, white solid [4].
Q4: How can I isolate the enantiopure (R)- or (S)- isomer from my racemic reaction mixture?

Causality: Enantiomers possess identical physical properties in achiral environments and cannot be separated by standard silica gel chromatography or simple extraction. Solution: Perform a classical chiral resolution. React the racemic mixture with an enantiopure chiral acid (e.g., (L)-tartaric acid or (R)-mandelic acid) to form a pair of diastereomeric salts. Because diastereomers have different solubilities, you can isolate the desired isomer via fractional crystallization from a solvent like ethanol or isopropanol [2].

Part 3: Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning built-in checks ensure you do not proceed to the next step if a failure has occurred.

Protocol A: Acid-Base Extraction Workflow

Purpose: To separate the target amino alcohol from neutral and acidic reaction byproducts.

  • Acidification: Transfer the crude reaction mixture to a separatory funnel. Add 1M aqueous

    
     until the aqueous layer reaches pH < 2.
    
  • First Extraction: Extract with DCM (3 × 50 mL).

    • Validation Check: Spot the DCM layer on a TLC plate. Ninhydrin stain should show no active amine spots. Discard or set aside the DCM layer (contains neutral/acidic impurities).

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 2M

    
     dropwise with stirring until the pH is > 11 (verify with pH paper). The aqueous layer will become cloudy as the free base precipitates/oils out.
    
  • Second Extraction: Extract the basic aqueous layer with EtOAc (3 × 50 mL).

  • Drying & Concentration: Combine the EtOAc layers, wash with brine (1 × 50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude free base.
    
Protocol B: Amine-Deactivated Silica Gel Chromatography

Purpose: To purify the free base to >95% purity when crystallization is not viable.

  • Solvent Preparation: Prepare the eluent system: DCM / Methanol / Triethylamine in a 90:9:1 ratio.

  • Column Packing: Slurry-pack standard silica gel (40-63 µm) using the prepared TEA-containing eluent. Flush the column with at least 2 column volumes of the eluent to fully neutralize the acidic silanol sites.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of DCM and load it carefully onto the column head.

  • Elution: Elute using the prepared solvent system. Collect fractions and monitor via TLC (visualize with UV and Ninhydrin stain).

    • Validation Check: The target compound should elute as a tight, circular spot without trailing.

Protocol C: Hydrochloride Salt Formation & Crystallization

Purpose: To obtain an ultra-pure, bench-stable solid.

  • Dissolution: Dissolve the chromatographed (or highly pure crude) free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of ~0.1 M.

  • Salt Formation: Cool the solution to 0 °C under an inert atmosphere. Slowly add 1.1 equivalents of 2M

    
     in diethyl ether dropwise. A white precipitate will form immediately.
    
  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a glass frit, wash the filter cake with cold anhydrous ether, and dry under high vacuum for 12 hours.

    • Validation Check: Melting point analysis and

      
      -NMR (in DMSO-
      
      
      
      ) should confirm the disappearance of the broad
      
      
      protons and the appearance of a sharp
      
      
      integration at ~8.0-8.5 ppm.

Part 4: Logical Relationship Diagram

The following workflow illustrates the decision matrix for isolating and purifying the target compound from a crude mixture.

PurificationWorkflow Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Extract with DCM Start->Acidify Org1 Organic Phase (Neutral/Acidic Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochloride) Acidify->Aq1 Keep Basify Add 2M NaOH (pH > 11) Extract with EtOAc Aq1->Basify Aq2 Aqueous Phase (Salts/Water-soluble Impurities) Basify->Aq2 Discard Org2 Organic Phase (Free Amino Alcohol) Basify->Org2 Keep Dry Dry over Na2SO4 Concentrate Org2->Dry Decision Purity Check (HPLC/NMR) Dry->Decision Chromatography Silica Gel Chromatography (DCM/MeOH/TEA) Decision->Chromatography < 95% Purity Crystallization Salt Formation & Crystallization (Ethereal HCl) Decision->Crystallization > 95% Purity Final Pure this compound Chromatography->Final Crystallization->Final

Workflow for the isolation and purification of this compound.

Part 5: References

  • Title: Using amines or amino acids as mobile phase modifiers in chromatography Source: World Intellectual Property Organization (WIPO) Patent WO2004042350A2 URL: [1]

  • Title: Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition Source: Molecules, 2019, 24(6), 1099. MDPI. URL: [Link][2]

  • Title: Purifying amines on silica Source: Org Prep Daily URL: [Link][3]

  • Title: Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives Source: The Journal of Organic Chemistry, 2023, 88(13), 8311-8324. ACS Publications. URL: [Link][4]

Sources

Technical Support Center: Solubility Optimization for 2,3-Dichloro Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the solubility challenges associated with 2,3-dichloro substituted amino alcohols . This specific chemical class presents a "perfect storm" of solubility barriers: the dichloro-phenyl moiety drives high lipophilicity and crystal lattice energy, while the amino-alcohol "head" creates complex pH-dependent behavior.

Status: Active Agent: Senior Application Scientist Ticket ID: SOL-23-DCL-AA

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my 2,3-dichloro amino alcohol behaving like "brick dust" despite having a polar amine group?

A: You are likely battling two opposing forces that classify your molecule as a BCS Class II (Low Solubility, High Permeability) candidate.

  • The "Grease" Factor (Lipophilicity): The 2,3-dichloro substitution on the phenyl ring significantly increases the partition coefficient (LogP). Chlorine atoms are lipophilic and electron-withdrawing.[1] They create a hydrophobic "shield" that repels water molecules.

  • The "Glue" Factor (Lattice Energy): The 2,3-substitution pattern often creates a planar, stackable aromatic system. When combined with the hydrogen-bonding capability of the amino-alcohol tail (H-bond donor/acceptor), the molecule packs efficiently in the solid state. High melting points (>150°C) indicate high lattice energy. Water cannot overcome this crystal energy to solvate the molecule.

Diagnostic Workflow: Before attempting random solvents, determine if your issue is Solvation-limited (Grease) or Packing-limited (Brick Dust).

SolubilityDiagnostic Start Start: Compound Precipitates MeltingPoint Check Melting Point (Tm) Start->MeltingPoint LogP Check Calculated LogP Start->LogP BrickDust Diagnosis: BRICK DUST (High Lattice Energy) MeltingPoint->BrickDust Tm > 200°C GreaseBall Diagnosis: GREASE BALL (High Lipophilicity) MeltingPoint->GreaseBall Tm < 100°C LogP->BrickDust LogP < 1 (Rare for Dichloro) LogP->GreaseBall LogP > 3 Strategy1 Strategy: Disruption (Salts, ASDs, Milling) BrickDust->Strategy1 Strategy2 Strategy: Solvation (Cosolvents, Surfactants, Lipids) GreaseBall->Strategy2

Figure 1: Diagnostic decision tree for classifying solubility issues based on physicochemical properties.

Module 2: Salt Selection & pH Manipulation

Q: I tried standard HCl salts, but they precipitate in buffer. Why?

A: The 2,3-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. If your amine is close to this ring (e.g., an aniline derivative or benzylamine), its basicity (pKa) is significantly reduced compared to a non-substituted amine.

The Failure Mode:

  • pKa Compression: If the amine pKa drops below 4.0–5.0, it becomes a very weak base.

  • Hydrolysis: In aqueous buffers (pH > pKa - 2), the salt may hydrolyze back to the insoluble free base.

  • Common Ion Effect: In gastric-simulated media (0.1 N HCl), the high concentration of chloride ions (

    
    ) can suppress the solubility of the hydrochloride salt, causing it to crash out (salting out).
    

Protocol: The "pKa Gap" Salt Screen Do not default to HCl. Use this protocol to select a counter-ion that ensures a sufficient


.

Step-by-Step Protocol:

  • Measure pKa: Determine the precise pKa of your amino alcohol using potentiometric titration in a cosolvent (e.g., methanol/water) and extrapolate to zero organic content.

  • Calculate

    
    : 
    
    
    
    .
    • Target:

      
       for stable salt formation.
      
  • Select Counter-ions: Use the table below to select strong acids if your amine is weak.

Amine pKa RangeRecommended Counter-ionsRationale
> 8.0 (Strong Base) Acetate, Lactate, SuccinateWeak acids are sufficient; improved tolerability.
4.0 – 8.0 (Weak Base) Mesylate, Tosylate, Tartrate GOLD STANDARD. Sulfonic acids provide strong protonation and break crystal lattices effectively.
< 4.0 (Very Weak) Sulfate, BesylateRequires very strong acids to maintain ionization.

Module 3: Cosolvents & Hydrotropes

Q: Salts aren't an option for my assay. Which solvent system works for "Grease Ball" amino alcohols?

A: For 2,3-dichloro substituted molecules, you need a solvent system that matches the dielectric constant of the hydrophobic tail while accommodating the H-bonding head.

The "Ternary" Rule: Avoid single solvents. Use a ternary system comprising:

  • Primary Solvent (Solubilizer): Dissolves the hydrophobic dichloro-ring.

  • Co-solvent (Bridge): Miscible with both water and the primary solvent.

  • Buffer (Ionizer): Maintains the amine in its protonated (charged) state.

Recommended Formulation (Starting Point):

ComponentRoleConcentration
PEG 400 Primary Solubilizer (Disrupts water structure)20% - 40%
Propylene Glycol Co-solvent (H-bond bridging)10% - 20%
Ethanol Viscosity Reducer / Wetting Agent5% - 10%
Water/Buffer Bulk Phaseq.s.

Troubleshooting "Oiling Out": If your compound forms an oil droplet upon dilution with water, add a Hydrotrope .

  • Add: Nicotinamide (5-10% w/v) or Sodium Benzoate.

  • Mechanism: Hydrotropes stack around the planar 2,3-dichlorophenyl ring, preventing aggregation of the hydrophobic domains.

Module 4: Advanced Complexation (Cyclodextrins)

Q: Can I use Cyclodextrins? My molecule has a bulky dichloro group.

A: Yes, and this is often the most effective strategy for 2,3-dichloro substituted aromatics.

The Mechanism: The 2,3-dichlorophenyl moiety is hydrophobic and electron-rich (due to the lone pairs on Cl, despite the inductive withdrawal). It fits sterically well into the cavity of


-Cyclodextrin (

-CD)
derivatives. The chlorine atoms can interact with the inner cavity walls via Van der Waals forces.

Selection Guide:

  • 
    -CD:  Cavity too small for dichloro-substituted rings.
    
  • 
    -CD:  Good fit, but native 
    
    
    
    -CD has low water solubility.
  • HP-

    
    -CD (Hydroxypropyl): Recommended.  High water solubility (>600 mg/mL) and excellent inclusion of phenyl rings.
    
  • SBE-

    
    -CD (Sulfobutylether):  Excellent for parenteral use; the anionic charge can interact electrostatically with the protonated amino group of your molecule (synergistic effect).
    

Complexation Protocol (Phase Solubility):

  • Prepare 0% to 40% (w/v) HP-

    
    -CD solutions in phosphate buffer (pH 4.5).
    
  • Add excess 2,3-dichloro amino alcohol.

  • Shake for 48 hours at 25°C.

  • Filter (0.45 µm) and assay by HPLC.

  • Validation: Plot Concentration of Drug vs. Concentration of CD. A linear slope (

    
     type) indicates 1:1 complexation.
    

CD_Complexation Drug 2,3-Dichloro Amino Alcohol Complex Inclusion Complex (Hydrophobic Ring Inside) Drug->Complex Guest CD HP-Beta-CD (Host) CD->Complex Host Solubility Increased Aqueous Solubility Complex->Solubility Shielding Effect

Figure 2: Mechanism of Cyclodextrin inclusion. The hydrophobic dichloro-phenyl tail is sequestered, while the hydrophilic CD exterior interacts with water.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems. Drug Discovery Today. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

Sources

Technical Support Center: Boron Impurity Removal After Borohydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who utilize borohydride reagents for the reduction of amino acids and their derivatives to amino alcohols. While sodium borohydride (NaBH₄) is a versatile and selective reducing agent, the subsequent removal of boron-containing byproducts like boric acid (H₃BO₃) and borate salts is a critical and often challenging step.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the high purity of your final amino alcohol products, a crucial aspect in pharmaceutical development where even trace impurities must be controlled.[4][5][6]

Troubleshooting Guide

This section addresses specific, common issues encountered during the workup and purification stages.

Question 1: After quenching my reaction and removing the solvent, I have a persistent white, glassy solid that co-precipitates with my product, even after several washes. What is it and how do I get rid of it?

Answer: This persistent solid is almost certainly boric acid (H₃BO₃) or its salts. Boric acid is formed upon the hydrolysis of the borohydride reagent during the reaction and workup.[1] Its solubility can be problematic, and it has a tendency to co-precipitate with polar products like amino alcohols.

The most effective and widely adopted method for its removal is through repeated co-evaporation with methanol.[7][8][9]

Underlying Principle: Esterification to a Volatile Borate The scientific basis for this technique is the acid-catalyzed esterification of boric acid with methanol to form the volatile compound trimethyl borate, B(OCH₃)₃.[10] Trimethyl borate has a low boiling point (68-69 °C) and readily forms an azeotrope with methanol (boiling point ~54 °C), allowing for its efficient removal under reduced pressure.[11][12][13]

Troubleshooting Steps:

  • Ensure Acidic Conditions: The esterification is most efficient under mildly acidic conditions (pH 3-5).[14] After the initial reaction quench, if you have neutralized to a basic or neutral pH, consider adding a few drops of a weak acid like acetic acid or adjusting with dilute HCl before beginning the methanol additions.[15]

  • Use Anhydrous Methanol: While the reaction generates water, using anhydrous methanol for the co-evaporation steps helps drive the esterification equilibrium towards the product, trimethyl borate.

  • Repeat, Repeat, Repeat: A single evaporation is rarely sufficient. For a typical lab-scale reaction (1-5 grams), a minimum of 3-5 cycles of adding methanol and evaporating to dryness is recommended.[9][15]

  • Sufficient Volume: In each cycle, add enough methanol to fully dissolve or suspend the crude product. A good rule of thumb is 10-20 mL of methanol per gram of crude material for each evaporation cycle.

Question 2: My NMR spectrum is clean except for a broad, rolling baseline or a small, broad peak. Could this be residual boron?

Answer: Yes, this is a classic sign of boron contamination. Boron has two NMR-active isotopes, ¹¹B (80.1% abundance, spin I=3/2) and ¹⁰B (19.9% abundance, spin I=3). Both are quadrupolar nuclei, which leads to broad signals in NMR spectra. This quadrupolar nature can also cause significant broadening of signals from any atoms attached to or complexed with the boron, such as the hydroxyl and amine protons of your amino alcohol.

Confirmation and Removal Strategy:

  • Confirmation with a Flame Test: A simple, qualitative test for boron is the flame test. Dissolve a small sample of your product in methanol on a spatula or in a watch glass and ignite it. A bright green flame is a definitive indicator of the presence of boron (from the volatile trimethyl borate).

  • Implement or Repeat Methanol Co-evaporation: If boron is detected, you must return to the methanol co-evaporation protocol described in the previous question. Ensure you are performing at least 3-5 cycles.

  • Advanced Chromatographic Methods: If co-evaporation fails to remove the final traces, consider chromatography.

    • Silica Gel Chromatography: Boric acid is highly polar and will often stick to the baseline of a silica gel column.[16] A polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of ammonium hydroxide) can effectively separate the amino alcohol from the boric acid.

    • Boronate Affinity Chromatography: For more specialized applications, this technique uses a stationary phase functionalized with boronic acids to selectively bind and remove cis-diol-containing impurities, or conversely, to bind the desired product if it has a cis-diol moiety.[17][18][19][20]

Question 3: My amino alcohol is highly water-soluble, making standard liquid-liquid extraction with solvents like ethyl acetate or dichloromethane ineffective for purification. How can I remove boron salts?

Answer: This is a common challenge, especially with smaller amino alcohols or those with multiple polar functional groups. When the product has high water solubility, you risk significant product loss into the aqueous layer during extraction.

Alternative Strategies:

  • Methanol Co-evaporation as the Primary Method: This should still be your first and primary technique. Since it relies on volatilizing the impurity rather than partitioning, it is independent of your product's solubility.[1][7][15]

  • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules from neutral or oppositely charged species.

    • Cation Exchange: At a neutral or slightly acidic pH, your amino alcohol will likely be protonated (R-NH₃⁺). You can bind it to a strong cation exchange resin. The neutral boric acid and anionic borate salts will wash through. You can then elute your product by increasing the pH or the salt concentration of the eluent.

    • Anion Exchange: Alternatively, at a high pH (>10), boric acid exists as the borate anion [B(OH)₄]⁻. You can pass your crude mixture through a strong anion exchange resin to bind the borate, allowing the neutral amino alcohol to pass through.

  • Recrystallization/Precipitation: If you can identify a solvent system where your product is soluble but boric acid/salts are not (e.g., isopropanol, acetonitrile), you can attempt to selectively precipitate the impurities.[7] Conversely, you can try to crystallize your product from a solution containing the impurities. This often requires significant screening and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is removing boron impurities so important in a pharmaceutical context? A1: In drug development, impurities must be rigorously controlled and characterized. Some boron-containing reagents, such as bis(pinacolato)diboron (BPD), have tested positive in mutagenicity assays (Ames test) and are classified as potential mutagenic impurities.[4] Regulatory bodies like the ICH have strict guidelines (e.g., ICH M7) that require such impurities to be controlled to very low levels (ppm scale) to limit potential carcinogenic risk.[4] While boric acid itself is not in the same class, the general principle of minimizing process-related impurities to ensure patient safety and product consistency is paramount.[6]

Q2: How can I quantitatively monitor the removal of boron? A2: While qualitative tests like NMR and the flame test are useful during the process, quantitative determination requires more advanced analytical techniques. The most common and sensitive methods are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace element analysis, capable of detecting boron at parts-per-billion (ppb) levels. It provides the total boron content.[4][21][22]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Also a very common technique, though generally less sensitive than ICP-MS.[22][23] These methods are essential for final product release testing in a regulated environment.

Q3: Are there alternative reducing agents that avoid boron impurities altogether? A3: Yes, but they come with their own trade-offs. The most common alternative is Lithium Aluminum Hydride (LiAlH₄) .

  • Pros: LiAlH₄ is a much more powerful reducing agent and can reduce carboxylic acids and esters directly to alcohols, which can be an advantage.[3] The workup involves quenching to form aluminum salts, which are typically removed by filtration, avoiding boron issues.

  • Cons: LiAlH₄ is significantly more reactive and dangerous than NaBH₄. It reacts violently with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[2] Its lower selectivity means it may reduce other functional groups in a complex molecule that you wished to preserve.

Visualized Workflows and Data

Workflow for Boron Removal

This diagram outlines the general decision-making process following a borohydride reduction.

BoronRemovalWorkflow start Reaction Complete (Post-Quench) evap_solvent Concentrate under Reduced Pressure start->evap_solvent methanol_wash Protocol 1: Methanol Co-evaporation (3-5 cycles) evap_solvent->methanol_wash check_boron Check for Boron (Flame Test / NMR) methanol_wash->check_boron check_boron->methanol_wash Boron Present is_soluble Is Product Soluble in Organic Solvent? check_boron->is_soluble Boron Absent extraction Protocol 2: Liquid-Liquid Extraction is_soluble->extraction Yes chromatography Consider Chromatography (Silica, Ion-Exchange) is_soluble->chromatography No / Poorly pure_product Pure Amino Alcohol extraction->pure_product chromatography->pure_product TroubleshootingTree start Impurity Detected in Product problem_type What is the nature of the impurity? start->problem_type white_solid Persistent White Solid problem_type->white_solid Visual Precipitate nmr_issue Broad NMR Signals problem_type->nmr_issue Spectroscopic solution_solid Cause: Boric Acid/Salts Solution: Repeat Methanol Co-evaporation (Protocol 1). Ensure acidic pH during evaporation. white_solid->solution_solid solution_nmr Cause: Quadrupolar Boron Nuclei Solution: Confirm with flame test, then perform rigorous Methanol Co-evaporation (Protocol 1). nmr_issue->solution_nmr

Caption: Decision tree for troubleshooting common boron-related impurities.

Data Summary Table

This table highlights the key physical properties that enable the methanol co-evaporation technique.

CompoundFormulaBoiling Point (°C)Key Property
Boric AcidH₃BO₃300 (decomposes)Non-volatile
MethanolCH₃OH64.7Solvent
Trimethyl Borate B(OCH₃)₃ 68-69 Volatile Ester
Methanol/TMB AzeotropeN/A~54Highly Volatile Mixture

Validated Protocols

Protocol 1: Standard Boron Removal via Methanol Co-evaporation

  • Initial Concentration: After quenching the borohydride reaction (e.g., with dilute HCl or acetic acid to pH ~5-6), concentrate the reaction mixture to dryness or near-dryness using a rotary evaporator.

  • First Methanol Addition: To the crude residue, add a sufficient volume of methanol (typically 10-20 times the mass of the starting material, e.g., 50-100 mL for a 5 g reaction) to fully dissolve or suspend the material.

  • Evaporation: Concentrate the mixture to complete dryness on the rotary evaporator. Moderate heat (35-45 °C) can be applied to expedite the process.

  • Repeat: Repeat steps 2 and 3 a minimum of three times. For stubborn cases or large-scale reactions, five cycles may be necessary.

  • Final Drying: After the final evaporation, place the flask under high vacuum for several hours to remove any residual solvent, yielding the crude product ready for further purification or analysis.

Protocol 2: Basic Liquid-Liquid Extraction for Boron Removal

This protocol is suitable for amino alcohols that have good solubility in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) and poor solubility in water/brine.

  • Dissolution: After the methanol co-evaporation steps (Protocol 1), dissolve the crude product in a suitable organic solvent (e.g., 100 mL of EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic residues.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Boron. NCBI Bookshelf. Retrieved from [Link]

  • George, S., et al. (2021, December 13). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]

  • Barber, W. A., & Glesmann, L. C. (1980). U.S. Patent No. 4,208,392. Google Patents.
  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. Retrieved from [Link]

  • University of Missouri-Columbia. (n.d.). Available Boron. Retrieved from [Link]

  • Gupta, U. C. (1997). Techniques for boron determination and their application to the analysis of plant and soil samples. OUCI. Retrieved from [Link]

  • U.S. Borax. (2021, November 13). Boron Determination. Borates Today. Retrieved from [Link]

  • Qiu, F., et al. (2019, January 8). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014, March 13). How do I separate water soluble organic compound from boric acid and sodium bromide mixture? Retrieved from [Link]

  • ResearchGate. (2014, August). Determination of boron in water and pharmaceuticals by sequential-injection analysis and fluorimetric detection. Retrieved from [Link]

  • Lin, K.-S., & Wang, H.-P. (2010, September 24). Trimethyl Borate Regenerated from Spent Sodium Borohydride after Hydrogen Production. ACS Publications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Trimethyl Borate. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2008, July 5). trimethyl borate. Retrieved from [Link]

  • Bergwerksverband, G. (1983). DE3126111A1 - Process for isolating trimethyl borate from methanol-containing mixtures. Google Patents.
  • Shandong Guobang Pharma. (2011, April 6). Preparation method of trimethyl borate. Patsnap. Retrieved from [Link]

  • Occidental College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • ResearchGate. (2016, January 11). How to remove sodium borohydride from solution after reduction? Retrieved from [Link]

  • ResearchGate. (2015, August). ALTERNATIVE ENERGY STORAGE KEY COMPONENT TRIMETHYL BORATE: SYNTHESIS, DEHYDRATION AND KINETIC PARAMETERS. Retrieved from [Link]

  • Reddit. (2018, December 5). Help: NaBH4 workup advice. r/chemistry. Retrieved from [Link]

  • Reusch, W. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]

  • MDPI. (2024, March 1). Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

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  • ResearchGate. (2019, March 12). Quantification of Hexagonal Boron Nitride impurities in Boron Nitride Nanotubes via FT-IR Spectroscopy. Retrieved from [Link]

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  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

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  • Reddit. (2024, February 29). isolating product after sodium borohydride reduction. r/Chempros. Retrieved from [Link]

  • Cao, Y.-Q., et al. (n.d.). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-etherate. TSI Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

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Technical Support Center: Optimizing Crystallization of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride (HCl). The methodologies and principles outlined herein are designed to address common challenges, from initial solvent screening to controlling crystal morphology and polymorphism.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this aryl amino alcohol hydrochloride salt.

Q1: What are the primary challenges in crystallizing this compound HCl?

A1: The primary challenges stem from the molecule's structural features: an aromatic ring, an amino alcohol group, and its nature as a hydrochloride salt. These can lead to several issues:

  • High Polarity and Solubility: The hydrochloride salt form significantly increases the compound's polarity and its solubility in polar solvents like water and short-chain alcohols, which can make it difficult to achieve the necessary supersaturation for crystallization.[1][2]

  • "Oiling Out": Like many amine salts, this compound may separate from the solution as a liquid or "oil" rather than a solid.[3] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent system.

  • Formation of Fine Needles or Powder: Rapid crystallization, often from highly supersaturated solutions, can lead to the formation of very fine particles, which may be difficult to filter and can have poor flow characteristics.[4]

  • Potential for Polymorphism: Pharmaceutical salts are known to exist in multiple crystalline forms (polymorphs), each with different physicochemical properties like solubility and stability.[5] Controlling polymorphism is critical for ensuring consistent product quality.

Q2: How is solvent selection so critical for the crystallization of this compound?

A2: Solvent selection is the most critical parameter influencing crystallization success. The ideal solvent system must satisfy a specific solubility profile: the compound should be highly soluble at an elevated temperature but only sparingly soluble at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[3] For a hydrochloride salt, a systematic screening of polar protic solvents (e.g., ethanol, methanol, isopropanol) and their mixtures with less polar, miscible "anti-solvents" (e.g., ethyl acetate, toluene, heptane) is a standard and effective strategy.[3][6]

Q3: My compound is "oiling out" instead of crystallizing. What is happening and what should I do?

A3: "Oiling out" indicates that the solute is precipitating from the solution above its melting point in the chosen solvent, or the solution is too concentrated.[4] The resulting oil is a supersaturated liquid phase that can be very slow to solidify, if at all.

To resolve this, you can:

  • Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce the concentration. This lowers the supersaturation level, which may allow the solution to cool to a temperature below the compound's melting point before precipitation begins.[4]

  • Slow Down the Cooling Rate: Rapid cooling can shock the system, favoring oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slower cooling provides more time for molecules to orient themselves into an ordered crystal lattice.[7]

  • Change the Solvent System: The oil may be forming because the solvent is too "good." Try a solvent in which the compound is less soluble, or introduce an anti-solvent to the system.

Q4: How can I control for potential polymorphism in my crystallization process?

A4: Polymorphism is a significant concern for pharmaceutical compounds as different forms can have different properties.[5] Controlling it requires a systematic approach:

  • Vary Solvents: Different solvents can stabilize different crystal packing arrangements, leading to different polymorphs.[8] Crystallizing the compound from a range of solvents with varying polarities is a primary screening method.

  • Control Cooling Rate: The rate of cooling affects the level of supersaturation and can determine which polymorphic form nucleates. Metastable forms often appear from rapidly cooled, highly supersaturated solutions.[8]

  • Use Seed Crystals: Introducing seed crystals of the desired polymorph can direct the crystallization process to yield that specific form.

  • Characterize the Solid Form: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify and characterize the resulting crystal form.

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening

A logical, data-driven approach to solvent selection is crucial. This protocol outlines a method for screening and identifying a suitable solvent or solvent system.

Experimental Protocol: Solvent Screening

  • Solubility Assessment:

    • Place a small, known amount of the compound (e.g., 20-30 mg) into several different test tubes.

    • To each tube, add a different solvent from the list below (see Table 1) in small, measured increments (e.g., 0.1 mL) at room temperature, vortexing after each addition. Record the volume required to achieve complete dissolution. This identifies good solvents.

    • For solvents where the compound is poorly soluble at room temperature, heat the mixture gently (e.g., to 60 °C) and continue adding solvent until dissolution is achieved. Note the volume and temperature.

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce nucleation.[4]

    • Observe the quality of the crystals formed (e.g., well-defined crystals vs. fine powder or oil).

  • System Selection:

    • Single Solvent: An ideal single solvent will show a significant difference in solubility between hot and cold conditions and yield high-quality crystals upon cooling.

    • Solvent/Anti-Solvent System: If no single solvent is ideal, select a "good" solvent (where the compound is very soluble) and a miscible "anti-solvent" (where it is poorly soluble). Dissolve the compound in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity (cloudiness) appears, then heat to clarify and cool slowly.[9]

Table 1: Suggested Solvents for Initial Screening

SolventClassBoiling Point (°C)Rationale & Notes
Isopropanol (IPA)Polar Protic82.6Often a good starting point for hydrochloride salts; moderate polarity.
Ethanol (EtOH)Polar Protic78.4Similar to IPA, slightly more polar. Can be used in mixtures with water or anti-solvents.
Methanol (MeOH)Polar Protic64.7Highly polar; may be too good of a solvent, but useful in anti-solvent systems.[10]
Water (H₂O)Polar Protic100The compound is likely soluble due to the HCl salt form. Often used with a co-solvent like ethanol.
Ethyl Acetate (EtOAc)Polar Aprotic77.1A common anti-solvent to use with alcohols.
TolueneNon-polar110.6Can be used as an anti-solvent or for azeotropic removal of water if hydrates are an issue.[6]
Heptane/HexaneNon-polar98.4 / 68Strong anti-solvents, useful for precipitating the product from more polar solutions.
Guide 2: Managing and Preventing "Oiling Out"

This guide provides a logical workflow to troubleshoot instances of oiling out.

dot

Caption: Workflow for anti-solvent crystallization via vapor diffusion.

Section 3: Physicochemical Properties

A summary of the known and predicted properties of the target compound is provided for reference.

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₀Cl₃NO (for the HCl salt)[11]
Molecular Weight 242.53 g/mol [11]
Appearance Solid (predicted)[12][13]
SMILES C1=CC(=C(C(=C1)Cl)Cl)C(CO)N.Cl[14]
InChI Key YFBIEVYQASBCDN-UHFFFAOYSA-N (free base)[14]
Predicted XlogP 1.4[14]
Predicted H-Bond Donors 2 (free base)[15]
Predicted H-Bond Acceptors 2 (free base)[15]

References

  • Patel, J., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 159-168.

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Online Forum Post].

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.

  • Steed, J. W., et al. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient—Mexiletine Hydrochloride. Crystal Growth & Design.

  • LibreTexts Chemistry. (2022). 2.2.4.6F: Troubleshooting. [Educational Resource].

  • Sigma-Aldrich. 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol. [Product Information].

  • Mertens, F., et al. (2018). A high throughput screening method for the nano-crystallization of salts of organic cations. RSC Publishing.

  • Al-Ghaban, A. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. European Pharmaceutical Review.

  • University of Geneva. Guide for crystallization. [Technical Guide].

  • BenchChem. Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. [Technical Guide].

  • Sigma-Aldrich. 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride. [Product Information].

  • Nasirullah, et al. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Acta Crystallographica Section E: Structure Reports Online.

  • BenchChem. Technical Support Center: Ammonium Selenite Crystallization. [Technical Guide].

  • Hampton Research. Crystallization Tips. [Resource Page].

  • Google Patents. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof. [Patent].

  • PubChem. This compound hydrochloride. [Database Entry].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Educational Resource].

  • Sigma-Aldrich. 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride. [Product Information].

  • University of California, Irvine. Crystallization Solvents.pdf. [PDF Document].

  • Smolecule. 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol. [Chemical Information].

  • University of Southampton. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [ePrints Repository].

  • de Oliveira, G. G., et al. (2014). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Brazilian Journal of Pharmaceutical Sciences.

  • Chen, Y., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.

  • European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. [Patent].

  • Google Patents. US5118815A - Method for crystallization of amino acids. [Patent].

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Journal Article].

  • BenchChem. An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride. [Technical Guide].

  • Pérez-Silanes, S., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. European Journal of Medicinal Chemistry.

  • ChemScene. 1213482-39-3 | (R)-2-amino-2-(2,3-dichlorophenyl)ethan-1-ol. [Product Information].

  • CymitQuimica. CAS 63978-53-0: 2-[bis(2-chloroethyl)amino]ethanol hydrochloride (1:1). [Product Information].

  • MilliporeSigma. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride. [Product Information].

  • Advanced ChemBlocks. 2-amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride. [Product Information].

  • BenchChem. Recrystallization and purification techniques for 2'-Aminoacetophenone. [Technical Guide].

  • MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. [Journal Article].

  • ResearchGate. (PDF) Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. [Publication].

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Technical Support Center: Separation of Regioisomers in 2,3-Dichlorostyrene Oxide Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of epoxide chemistry. We will address the specific challenges associated with the formation and subsequent separation of regioisomers resulting from the nucleophilic ring-opening of 2,3-dichlorostyrene oxide. Our focus is on providing practical, field-proven insights and actionable troubleshooting strategies to ensure the successful isolation of your desired product.

Section 1: Frequently Asked Questions - The Chemistry of Regioisomer Formation

This section addresses the fundamental principles governing the formation of regioisomers in your reaction. Understanding the underlying mechanism is the first step toward controlling the outcome and simplifying purification.

Q1: My ring-opening reaction with 2,3-dichlorostyrene oxide is producing two distinct products. Why is this happening?

A: The formation of two products, known as regioisomers, is an inherent characteristic of the ring-opening of unsymmetrical epoxides like 2,3-dichlorostyrene oxide. The nucleophile can attack one of two electrophilic carbon atoms of the epoxide ring: the benzylic carbon (α-carbon) or the terminal carbon (β-carbon). This leads to two different constitutional isomers. The reaction's regioselectivity is not arbitrary; it is dictated by a combination of electronic and steric factors, which are highly dependent on the reaction conditions.[1][2]

  • α-Attack: The nucleophile attacks the carbon atom attached to the dichlorophenyl ring.

  • β-Attack: The nucleophile attacks the terminal methylene carbon.

The ratio of these two products depends critically on the reaction mechanism, which can be steered by your choice of catalyst and reaction conditions.[1][3]

Q2: How can I control which regioisomer is the major product?

A: You can significantly influence the regioisomeric ratio by controlling whether the reaction proceeds through an Sₙ1-like or Sₙ2-like mechanism.[2]

  • To favor attack at the more substituted (α) carbon: Use acidic conditions (Brønsted or Lewis acid catalysis) with a weaker nucleophile (e.g., water, alcohols).[4] The acid protonates the epoxide oxygen, making it a better leaving group. The C-O bond to the more substituted carbon begins to break, creating significant positive charge (carbocation character) on this carbon.[2] This benzylic position is electronically stabilized by the aromatic ring, making it the preferential site for nucleophilic attack.[5]

  • To favor attack at the less substituted (β) carbon: Use basic or neutral conditions with a strong, anionic nucleophile (e.g., alkoxides, Grignard reagents, organolithiums, sodium azide).[6][7][8] This reaction proceeds via a classic Sₙ2 mechanism. The potent nucleophile attacks the less sterically hindered carbon atom, which is the terminal (β) carbon.[2][7][9]

G cluster_conditions Reaction Conditions cluster_mechanism Mechanism & Transition State cluster_products Regioisomeric Products Acidic Acidic Conditions (H⁺, Weak Nu⁻) SN1_like SN1-like (Carbocationic Character at α-carbon) Acidic->SN1_like Governs Mechanism Basic Basic/Neutral Conditions (Strong Nu⁻) SN2 SN2 (Steric Hindrance Control) Basic->SN2 Governs Mechanism Alpha_Product α-Attack Product (Nucleophile at Benzylic Carbon) SN1_like->Alpha_Product Leads to Beta_Product β-Attack Product (Nucleophile at Terminal Carbon) SN2->Beta_Product Leads to Start 2,3-Dichlorostyrene Oxide + Nucleophile (Nu⁻) Start->Acidic Choice of Conditions Start->Basic Choice of Conditions

Figure 1. Controlling regioselectivity in epoxide ring-opening reactions.

Section 2: Troubleshooting Guide for Separation and Analysis

Even with optimized regioselectivity, minor isomers are often formed. This section provides a systematic approach to their separation and identification.

Problem 1: My regioisomers are inseparable by standard silica gel column chromatography.

  • Question: My TLC analysis shows overlapping spots (or a single elongated spot), and column chromatography yields mixed fractions. How can I achieve baseline separation?

  • Answer: This is a common challenge as regioisomers often have very similar polarities. A multi-step approach is required. Do not discard fractions that appear mixed on TLC; they may be enriched in one isomer.

G Start Inseparable Spots on Silica TLC (e.g., Hex/EtOAc) Solvent 1. Systematically Vary Mobile Phase - Change solvent polarity (e.g., DCM/MeOH) - Try non-polar systems (e.g., Toluene/Acetone) - Use additives (0.1% Et₃N or AcOH) Start->Solvent Initial Step Stationary 2. Change Stationary Phase - Alumina (Neutral, Basic, or Acidic) - Reverse-Phase C18 Silica - Preparative TLC Solvent->Stationary If still inseparable Success Baseline Separation Achieved Solvent->Success If separation improves Derivatize 3. Chemical Derivatization (Advanced) - Protect free -OH group (e.g., form ester/silyl ether) - Separate derivatives by chromatography - Deprotect to recover pure isomers Stationary->Derivatize If still inseparable Stationary->Success If separation improves Derivatize->Success After deprotection

Figure 2. Workflow for troubleshooting regioisomer separation.

Problem 2: I have isolated two distinct compounds, but I cannot determine which is the α-attack product and which is the β-attack product.

  • Question: How can I definitively assign the structure of each isolated regioisomer?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous method for this purpose.[10][11] The proton (¹H) and carbon (¹³C) environments are distinct for each isomer, especially for the carbons and protons of the opened epoxide ring.

    Key Diagnostic Signals in ¹H NMR:

    • The Benzylic Proton (α-carbon): In the α-attack product, the nucleophile is attached to the benzylic carbon. The remaining proton on this carbon will typically appear as a doublet or a doublet of doublets further downfield (higher ppm) due to the proximity of the electron-withdrawing dichlorophenyl ring and the new nucleophile.

    • The Methylene Protons (β-carbon): In the β-attack product, the nucleophile is on the terminal carbon. The protons on the benzylic carbon (now bearing the -OH group) will have a chemical shift and coupling pattern distinct from the α-attack isomer.

    Data Comparison Table for Structural Assignment

Featureα-Attack Product (Nu at Cα)β-Attack Product (Nu at Cβ)Rationale
Benzylic Proton (Hα) Present, typically a downfield multiplet (dd or t)Absent (Cα has two protons)The chemical environment of the single proton at the benzylic position is highly deshielded.
Benzylic Protons (CH₂α) AbsentPresent, typically two distinct multiplets (ABX system)The two diastereotopic protons on the benzylic carbon will show complex splitting.
Terminal Protons (CH₂β) Present, complex multiplets coupled to HαPresent, complex multiplets coupled to HαThe chemical shift will be influenced by the adjacent nucleophile or hydroxyl group.
¹³C NMR (Benzylic Cα) Downfield shift, influenced by Nu and ArUpfield relative to the α-attack isomerThe carbon attached to the nucleophile and the aromatic ring experiences significant deshielding.
¹³C NMR (Terminal Cβ) Upfield relative to the β-attack isomerDownfield shift, influenced by NuThe carbon attached to the nucleophile will be more deshielded than the one attached to the hydroxyl.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Ring-Opening

A) Acid-Catalyzed Conditions (Favors α-Attack)

  • Dissolve 2,3-dichlorostyrene oxide (1.0 eq) in a suitable solvent (e.g., THF, Dioxane).

  • Add the nucleophile (e.g., Methanol, 5.0 eq).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., 0.1 eq of H₂SO₄ or Ti(OiPr)₄).[9]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C), monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Proceed to purification (Protocol 2).

B) Base-Mediated Conditions (Favors β-Attack)

  • Prepare a solution of your nucleophile. If using an alcohol, first generate the alkoxide by adding sodium hydride (1.1 eq) to the neat alcohol (e.g., Methanol) under an inert atmosphere (N₂ or Ar).

  • Dissolve 2,3-dichlorostyrene oxide (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the epoxide solution dropwise to the stirred nucleophile solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Proceed to purification (Protocol 2).

Protocol 2: High-Resolution Flash Chromatography

  • Column Selection: Use a long, narrow column packed with high-quality silica gel (e.g., 230-400 mesh) for better resolution.[12]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the column. This "dry loading" technique often provides sharper bands and better separation than loading in solution.

  • Elution: Start with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Run a slow, shallow gradient, increasing the polarity very gradually (e.g., 0.5% increase in Ethyl Acetate every 2 column volumes).

  • Fraction Collection: Collect small fractions and analyze them carefully by TLC. Group fractions with identical TLC profiles.

  • Analysis: Obtain ¹H NMR spectra for all purified fractions to confirm their identity and purity.

References

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • Schaus, S. E., & Jacobsen, E. N. (2003). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic Letters, 5(16), 2883–2885. [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

  • Azzena, U., et al. (2006). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Letters in Organic Chemistry, 3(3), 202-205. [Link]

  • Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306. [Link]

  • Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. Journal of Chromatographic Science. (2025, August 7). [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Sáncheza, M., et al. (2014). Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process. RSC Advances, 4(99), 56294-56303. [Link]

  • Gicquel, M., et al. (2025). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. ChemRxiv. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Soderberg, T. 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Pate, B. H., et al. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(31), 8195-8202. [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]

  • Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

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Validation & Comparative

Comparative NMR Profiling: Optimizing Characterization of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Precise structural characterization of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol (hereafter 2,3-DCPE ) is critical in pharmaceutical development, particularly as a chiral building block for adrenergic agents and reuptake inhibitors. This guide compares the two industry-standard NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal protocol for purity assessment and structural validation.

While CDCl₃ is the ubiquitous standard for lipophilic intermediates, our analysis demonstrates that DMSO-d₆ is the superior medium for 2,3-DCPE due to its ability to resolve exchangeable protons and deconvolute the diastereotopic methylene signals critical for confirming stereochemical integrity.

Structural Analysis & Spin System Logic

Before analyzing the spectra, we must deconstruct the molecule into its constituent spin systems. 2,3-DCPE possesses a chiral center at the


-position, rendering the adjacent methylene protons diastereotopic (chemically non-equivalent).
The Spin System
  • Aromatic Region (ABC System): The 2,3-dichloro substitution pattern leaves protons at positions 4, 5, and 6. This creates a specific coupling network where H-5 couples to both H-4 and H-6 (vicinal), while H-4 and H-6 show primarily vicinal coupling to H-5.

  • Aliphatic Backbone (ABX System):

    • H_X (Methine): The chiral proton (

      
       to the amine and phenyl ring).
      
    • H_A / H_B (Methylene): The two protons on the hydroxymethyl group. Due to the adjacent chiral center, these are diastereotopic, appearing as distinct signals (AB part of ABX) rather than a simple doublet.

Visualization of Coupling Networks

The following diagram illustrates the connectivity and expected scalar couplings (


-coupling) essential for interpreting the COSY spectrum.

Figure 1: Network graph showing scalar couplings. Solid lines indicate strong vicinal couplings observable in DMSO-d6; dashed lines indicate weak or solvent-dependent couplings.

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2]

The choice of solvent fundamentally alters the appearance of the spectrum for amino alcohols.[1] This section compares the performance of both solvents.

Scenario A: Chloroform-d (CDCl₃)
  • Mechanism: CDCl₃ is non-polar and promotes intermolecular hydrogen bonding between solute molecules (aggregation).

  • Observation:

    • Exchangeable Protons: The -OH and -NH₂ signals typically appear as broad singlets. Their chemical shift is concentration-dependent and often overlaps with the aliphatic region.

    • Coupling: Rapid proton exchange usually decouples the -OH and -NH protons from their neighbors. The methylene (-CH₂OH) appears as a simpler doublet or doublet of doublets, losing the extra splitting from the OH proton.

  • Verdict: Useful for rough purity checks but suboptimal for full structural characterization due to loss of exchangeable proton information.

Scenario B: DMSO-d₆ (Recommended)
  • Mechanism: DMSO is a strong hydrogen bond acceptor. It solvates the -OH and -NH₂ protons, disrupting intermolecular aggregation and slowing down the chemical exchange rate.

  • Observation:

    • Exchangeable Protons: The -OH and -NH₂ protons appear as sharp, distinct signals.

    • Coupling: Because exchange is slow, the Vicinal Coupling is restored .

      • The -OH signal appears as a triplet (coupled to the CH₂).

      • The -NH₂ signal appears as a distinct broad singlet or doublet.

      • The Methylene (-CH₂-) signal becomes more complex (coupled to both the Methine and the OH), aiding in unambiguous assignment.

  • Verdict: Superior for detailed characterization. The resolution of the -OH coupling confirms the primary alcohol structure.

Experimental Data & Protocol

Predicted Chemical Shift Data (DMSO-d₆)

The following table summarizes the expected chemical shifts (


) and multiplicities for 2,3-DCPE in DMSO-d₆.
PositionProton TypeShift (

ppm)
MultiplicityInterpretation
Ar-H Aromatic (H-4, H-6)7.45 – 7.60dd / mDeshielded by Cl; H-4/H-6 overlap likely.
Ar-H Aromatic (H-5)7.25 – 7.35t (dd)Pseudo-triplet due to coupling with H-4/H-6.
OH Hydroxyl4.80 – 5.00tDiagnostic: Triplet indicates coupling to CH₂.
CH Methine (

-N)
4.20 – 4.35mBenzylic position; complex splitting.
CH₂ Methylene (Pro-R/S)3.40 – 3.65ddd / mDiastereotopic: AB part of ABX system.
NH₂ Amine1.80 – 2.50br sBroad singlet; shift varies with water content.

Note: In CDCl₃, the OH and NH₂ signals would likely merge or broaden significantly in the 1.5–3.0 ppm range, obscuring the aliphatic integration.

Standardized Characterization Protocol

To ensure reproducibility, follow this self-validating workflow.

  • Sample Preparation:

    • Weigh 10–15 mg of 2,3-DCPE.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solvent is "dry" (stored over molecular sieves) to prevent the water peak (3.33 ppm) from obscuring the methylene signals.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (maximizes sensitivity for quantitative integration).

    • Relaxation Delay (D1):

      
       5 seconds. (Essential for accurate integration of aromatic vs. aliphatic protons).
      
    • Scans (NS): 16 or 32.

  • Validation (The D₂O Shake):

    • After acquiring the standard spectrum, add 1–2 drops of D₂O to the NMR tube and shake.

    • Result: The peaks at ~4.9 ppm (OH) and ~2.0 ppm (NH₂) must disappear. This confirms the assignment of exchangeable protons.[2]

Analytical Decision Workflow

The following decision tree guides the researcher through the analysis process, ensuring no steps are missed in verifying the structure.

AnalysisWorkflow Start Start: 2,3-DCPE Sample Solvent Select Solvent: DMSO-d6 vs CDCl3 Start->Solvent DMSO Route A: DMSO-d6 (Recommended) Solvent->DMSO High Polarity/Resolution CDCl3 Route B: CDCl3 (Routine) Solvent->CDCl3 Solubility Check CheckOH Check OH Signal (~4.9 ppm) DMSO->CheckOH Broad Broad Singlet? CDCl3->Broad Triplet Triplet Observed? (Coupled to CH2) CheckOH->Triplet D2O D2O Shake Test Triplet->D2O Validate Exchangeables Fail Inconclusive: Re-run in DMSO Broad->Fail Confirm Structure Confirmed: Primary Alcohol Verified D2O->Confirm Signals Disappear

Figure 2: Decision tree for NMR solvent selection and structural validation.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and solvent effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for ABX systems and diastereotopicity).

Sources

Chiral HPLC methods for separating 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Chiral HPLC Method Development for the Enantioseparation of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development and synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in pharmacology, toxicology, and metabolic pathways. One enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive or, in some cases, responsible for adverse effects (the distomer)[1]. The compound this compound is a classic example of a chiral aryl amino alcohol, a structural motif common in pharmacologically active compounds. Therefore, the ability to accurately separate and quantify its enantiomers is paramount for quality control, process optimization, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose[2][3]. This guide provides a comprehensive comparison of suitable chiral HPLC methods, grounded in the principles of chromatographic theory and supported by practical, field-proven experimental protocols. We will explore the causality behind methodological choices, enabling researchers to not only replicate these methods but also to logically troubleshoot and adapt them for similar molecules.

Pillar 1: Understanding Chiral Recognition on the Stationary Phase

The fundamental principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a difference in the stability (free energy of formation) of these two diastereomeric complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, dipole-dipole, or steric hindrance) are necessary for chiral recognition, with at least one being stereochemically dependent[4].

The target analyte, this compound, possesses several key functional groups conducive to these interactions:

  • A basic amino group (-NH2): A strong hydrogen bond donor and acceptor.

  • A hydroxyl group (-OH): Another prime site for hydrogen bonding.

  • A dichlorophenyl ring: A π-basic system capable of π-π stacking interactions with π-acidic groups on a CSP.

  • A chiral center: Providing the necessary spatial arrangement for stereospecific interactions.

Given these features, direct separation without derivatization is highly feasible and generally preferred to avoid introducing additional complexity and potential sources of error[4].

Pillar 2: A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in any chiral separation[5]. For aryl amino alcohols, polysaccharide-based CSPs are overwhelmingly the most successful and versatile choice[6][7].

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Derived from cellulose or amylose coated or immobilized on a silica support, these CSPs feature carbamate derivatives (e.g., 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate) that form chiral grooves and cavities. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within these cavities[8].

  • Coated vs. Immobilized: Coated phases (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective but have restrictions on the types of solvents that can be used, as "non-standard" solvents like dichloromethane or chloroform can damage the phase[6]. Immobilized phases (e.g., Chiralpak® IA, IB, IC) are covalently bonded to the silica, offering much broader solvent compatibility and enhanced robustness, which is a significant advantage during method development.

Other Potential CSPs

While polysaccharide phases are the primary recommendation, other CSP types can also be effective:

  • Pirkle-Type (Brush-Type) CSPs: These phases utilize π-acidic (e.g., 3,5-dinitrobenzoyl) or π-basic groups to induce separation via π-π interactions, hydrogen bonding, and dipole stacking[4][9]. They are particularly effective for analytes with aromatic systems.

  • Cyclodextrin-Based CSPs: These operate by forming inclusion complexes where the analyte (or a portion of it, like the phenyl ring) fits into the chiral cavity of the cyclodextrin. They can be used in both normal and reversed-phase modes[4][6].

  • Macrocyclic Glycopeptide CSPs: These are highly versatile selectors capable of operating in multiple modes (normal phase, reversed-phase, polar organic) and offer a unique combination of interaction sites, including ionic, hydrogen bonding, and steric interactions[10][11].

Pillar 3: Experimental Protocols & Data-Driven Method Development

A systematic screening approach is the most efficient path to a successful chiral separation[4][7]. The following protocol outlines a logical workflow for developing a robust method for this compound.

Experimental Workflow: From Screening to Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Select CSPs: - Chiralpak IA (Immobilized Amylose) - Chiralcel OD-H (Coated Cellulose) screen_np Screen Normal Phase (NP) Mobile Phases: A: Hexane/Ethanol (90/10) + 0.1% DEA B: Hexane/Isopropanol (90/10) + 0.1% DEA start->screen_np eval Evaluate Results: - Assess Resolution (Rs) - Assess Peak Shape screen_np->eval opt_alcohol Optimize Alcohol Modifier: - Select best alcohol (EtOH or IPA) - Vary concentration (e.g., 5%, 10%, 15%) eval->opt_alcohol opt_additive Fine-tune Additive: - Adjust DEA concentration (0.05% - 0.2%) - Test other amines if needed (e.g., TEA) opt_alcohol->opt_additive opt_flow Optimize Flow Rate & Temperature: - Adjust flow for speed vs. resolution - Test T (20-40°C) for selectivity changes opt_additive->opt_flow validate Method Validation: - Robustness - Linearity - Accuracy - Precision opt_flow->validate

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol

1. Materials and Equipment:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Columns: Chiralpak® IA (amylose derivative) and Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-Hexane, Ethanol (EtOH), and Isopropanol (IPA).

  • Additive: Diethylamine (DEA).

  • Analyte: Prepare a ~1 mg/mL stock solution of racemic this compound in the mobile phase.

2. Step-by-Step Methodology:

  • Column Equilibration (Critical Step): Before analysis, equilibrate the chiral column with the mobile phase for at least 30-40 column volumes, or until a stable baseline is achieved. CSPs often require longer equilibration times than standard reversed-phase columns[5].

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Mobile Phases to Screen:

      • Condition A: n-Hexane / Ethanol (90/10, v/v) + 0.1% DEA

      • Condition B: n-Hexane / Isopropanol (90/10, v/v) + 0.1% DEA

  • Rationale for Choices:

    • Normal Phase: This mode is typically the first choice for chiral separations of polar analytes like amino alcohols, as it promotes the necessary hydrogen bonding interactions[5].

    • Alcohol Modifier: Ethanol and Isopropanol are common polar modifiers. Their different steric bulk and polarity can significantly alter selectivity[12][13]. A lower percentage of alcohol generally increases retention and can improve resolution[5].

    • Basic Additive (DEA): The analyte is a basic amine. Without a basic additive, interactions with residual acidic silanols on the silica surface can cause severe peak tailing. The additive (DEA) competes for these active sites and ensures symmetrical peak shapes. For basic compounds, a basic additive is essential for good chromatography[5][14].

  • Optimization Phase:

    • Select the Best Alcohol: Based on the screening, choose the alcohol (EtOH or IPA) that provided the better initial separation or selectivity.

    • Vary Alcohol Percentage: Systematically vary the percentage of the selected alcohol (e.g., 5%, 10%, 15%, 20%). Observe the trade-off between retention time, peak width, and resolution.

    • Adjust Additive Concentration: If peak shape is still suboptimal, adjust the DEA concentration (e.g., from 0.05% to 0.2%).

    • Temperature Effects: Investigate the effect of column temperature (e.g., 20°C, 25°C, 30°C, 40°C). Temperature can sometimes alter selectivity and, in rare cases, even reverse the enantiomer elution order[7].

Comparative Performance Data

The table below summarizes hypothetical yet realistic data from such a method development study, illustrating how different conditions affect the separation.

Method IDChiral Stationary Phase (CSP)Mobile Phase (v/v)k'1k'2Separation Factor (α)Resolution (Rs)
A1 Chiralpak IAHexane/EtOH (90/10) + 0.1% DEA2.83.21.141.9
A2 Chiralpak IAHexane/IPA (90/10) + 0.1% DEA3.54.21.202.8
A3 Chiralpak IAHexane/IPA (95/5) + 0.1% DEA6.88.81.294.5
B1 Chiralcel OD-HHexane/IPA (90/10) + 0.1% DEA4.14.51.101.4
  • k' (Retention Factor): (tR - t0) / t0

  • α (Separation Factor): k'2 / k'1

  • Rs (Resolution): 2(tR2 - tR1) / (w1 + w2)

Analysis of Results:

  • From this data, Method A2 using Chiralpak IA with IPA as the modifier shows superior selectivity (α = 1.20) compared to both ethanol (A1) and the Chiralcel OD-H column (B1).

  • By reducing the IPA content from 10% to 5% (Method A3 ), retention times increase as expected, but the separation factor and resolution are significantly improved, yielding a highly robust separation (Rs = 4.5). This would be the optimal method to move forward with for validation.

Visualization of Key Molecular Interactions

G cluster_0 Chiral Stationary Phase (Polysaccharide Groove) cluster_1 Analyte: this compound csp Carbamate Group (-NH-C=O) csp_pi Phenyl Ring (π-acidic) analyte_nh2 Amino Group (-NH2) analyte_nh2->csp H-Bond analyte_oh Hydroxyl Group (-OH) analyte_oh->csp H-Bond analyte_pi Dichlorophenyl Ring (π-basic) analyte_pi->csp_pi π-π Stacking

Caption: Key interactions enabling chiral recognition on a polysaccharide CSP.

Conclusion and Final Recommendations

For the enantioseparation of this compound, a method utilizing an immobilized amylose-based CSP, such as Chiralpak IA , is highly recommended as a primary choice. The optimal performance is likely to be achieved in a normal-phase mode using a mobile phase of n-Hexane and Isopropanol (approx. 95:5 v/v) with 0.1% Diethylamine as a basic additive. This combination leverages strong hydrogen bonding and π-π stacking interactions to achieve excellent resolution and peak shape.

This guide provides a logical framework and a robust starting point for method development. By understanding the "why" behind each parameter—the role of the CSP, the function of the alcohol modifier, and the necessity of the amine additive—researchers can confidently develop, optimize, and troubleshoot chiral separations for this and other structurally related compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Sousa, F., Ribeiro, A., & Tiritan, M. E. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Li, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. Retrieved from [Link]

  • PubMed. (2023). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • ResearchGate. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • PubMed. (2000). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE | Download Table.
  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Ahuja, S. (Ed.). (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • SciSpace. (2015, March 29). A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of b-Amino Alcohols.
  • NIH. (n.d.). Enantioselective Dichlorination of Allylic Alcohols. PMC.
  • Semantic Scholar. (2021, June 3). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
  • ResearchGate. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography.

Sources

A Researcher's Guide to Chiral Purity Analysis: The Case of (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral compounds such as 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, where the spatial arrangement of atoms around a chiral center can lead to distinct enantiomers, the ability to isolate and quantify the desired enantiomer is paramount. This guide provides a comprehensive overview of the analytical techniques available for determining the enantiomeric purity of (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, with a focus on specific optical rotation and a comparative look at alternative chromatographic methods.

The Significance of Enantiomeric Purity

(R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol and its analogs are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[1] The biological activity of these compounds is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, elicit undesirable side effects.[2] Therefore, the accurate determination of enantiomeric purity is a critical quality control step in the synthesis and manufacturing of such chiral molecules.

Determining Enantiomeric Purity via Optical Rotation

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light.[3] The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined experimental conditions. The specific rotation, [α], is a standardized measure of this property.[4]

Table 1: Key Parameters for Measuring Specific Optical Rotation
ParameterSymbolUnitImportance
Observed Rotationαdegrees (°)The raw angle of rotation measured by the polarimeter.
Path Lengthldecimeters (dm)The length of the polarimeter cell through which the light passes.
Concentrationcg/mL or g/100mLThe concentration of the chiral substance in the solution.
Wavelengthλnanometers (nm)The wavelength of the light source, typically the sodium D-line (589 nm).[5]
TemperatureTdegrees Celsius (°C)Temperature can influence the observed rotation and must be controlled.[4]
Solvent--The solvent used to dissolve the sample can affect the rotation.

The specific rotation is calculated using the following formula:

[α]Tλ = α / (l * c)

Experimental Protocol for Measuring Specific Optical Rotation

This protocol outlines a standardized procedure for determining the specific optical rotation of a chiral compound like (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol.

Instrumentation: A calibrated polarimeter equipped with a sodium D-line lamp (589 nm) and a thermostatically controlled sample cell is required.[6]

Materials:

  • (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol sample

  • High-purity solvent (e.g., methanol, ethanol, or as specified in a monograph)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known mass of the (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol sample.

    • Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c).

    • Ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and allow the sodium lamp to stabilize.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample. This will serve as the blank.

    • Place the cell in the polarimeter and take a blank reading. This value should be subtracted from the sample reading to correct for any rotation caused by the solvent or the cell.[7]

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present.

    • Place the filled cell in the thermostatically controlled compartment of the polarimeter, set to the desired temperature (e.g., 20°C or 25°C).[7]

    • Allow the solution to equilibrate to the set temperature.

    • Take multiple readings of the optical rotation (α) and calculate the average to ensure precision.[5]

  • Calculation:

    • Use the averaged observed rotation (α), the known path length of the cell (l), and the concentration of the solution (c) to calculate the specific rotation [α] using the formula above.

Experimental_Workflow cluster_prep Sample Preparation cluster_calib Instrument Calibration cluster_measure Measurement cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve fill_cell Fill Polarimeter Cell dissolve->fill_cell blank Run Solvent Blank zero Zero Instrument blank->zero equilibrate Equilibrate Temperature fill_cell->equilibrate measure_alpha Measure Optical Rotation (α) equilibrate->measure_alpha calculate Calculate Specific Rotation [α] measure_alpha->calculate

Caption: Experimental workflow for determining specific optical rotation.

A Comparative Look: Alternative Chiral Analysis Techniques

While polarimetry is a classic and valuable tool for assessing bulk enantiomeric purity, it has limitations. It may not be sensitive enough to detect small amounts of an enantiomeric impurity. For more precise and quantitative analysis, chromatographic methods are the industry standard.[2]

Table 2: Comparison of Chiral Analysis Techniques
TechniquePrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Rapid, non-destructive, relatively inexpensive.Lower sensitivity, requires a pure sample, may not detect small impurities.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[8]High resolution and sensitivity, can quantify enantiomeric excess (%ee), applicable to a wide range of compounds.[2]Requires method development, more expensive instrumentation and columns.
Chiral Gas Chromatography (GC) Separates volatile enantiomers based on their interactions with a chiral stationary phase.[9]High efficiency and sensitivity for volatile compounds.Requires derivatization for non-volatile compounds like amino alcohols, high temperatures can cause racemization.
Chiral HPLC: The Gold Standard

For the analysis of amino alcohols like (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, HPLC with a chiral stationary phase (CSP) is often the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a broad range of chiral compounds, including amino alcohols.[10]

The development of a chiral HPLC method involves a systematic approach:

  • Column Selection: Choosing an appropriate CSP is the most critical step. Literature review and screening of different column types (e.g., polysaccharide-based, Pirkle-type) are recommended.[10]

  • Mobile Phase Optimization: In normal-phase chromatography, the ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., ethanol, isopropanol) is adjusted to achieve optimal separation. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape for basic analytes like amino alcohols.[10]

  • Method Validation: Once separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and limit of quantitation (LOQ) for the minor enantiomer.

Method_Selection_Flowchart start Start: Chiral Purity Analysis Needed bulk_analysis Is bulk enantiomeric purity sufficient? start->bulk_analysis polarimetry Use Polarimetry bulk_analysis->polarimetry Yes quant_analysis Need to quantify low-level enantiomeric impurity? bulk_analysis->quant_analysis No end End: Method Selected polarimetry->end hplc Develop Chiral HPLC Method quant_analysis->hplc Yes volatile Is the analyte (or its derivative) volatile? quant_analysis->volatile No hplc->end volatile->hplc No gc Consider Chiral GC volatile->gc Yes gc->end

Caption: Decision-making flowchart for selecting a chiral analysis method.

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of the development and quality control of chiral molecules like (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol. While specific optical rotation provides a fundamental measure of enantiomeric composition, it is often complemented by more sensitive and quantitative techniques. Chiral HPLC, in particular, stands out as a powerful and versatile tool for the accurate determination of enantiomeric excess. By understanding the principles and experimental considerations of these techniques, researchers can confidently assess the stereochemical integrity of their compounds, ensuring the desired quality and efficacy for their intended applications.

References

  • European Pharmacopoeia 2.2.7. Optical Rotation - Anton Paar Wiki.

  • Specific Rotation - Chemistry Steps.

  • 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol - Smolecule.

  • 1.4 Determination of optical rotation and specific rotation - digicollections.net.

  • Determination of Optical Rotation and Specific Optical Rotation - Pharmaguideline.

  • Method for the accurate determination of specific rotation. Specific rotation of valine and leucine - Canadian Science Publishing.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies - MDPI.

  • (R)-2-amino-2-(2,3-dichlorophenyl)ethan-1-ol | ChemScene.

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.

  • What is specific rotation? - Anton Paar Wiki.

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed.

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Mass spectrometry fragmentation pattern of 2,3-dichlorophenyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Elucidating the Mass Spectrometry Fragmentation Patterns of 2,3-Dichlorophenyl Amino Alcohols: A Platform Comparison Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter analytical bottlenecks when characterizing halogenated phenylethanolamines. Compounds containing a 2,3-dichlorophenyl amino alcohol motif—such as 2-amino-1-(2,3-dichlorophenyl)ethanol—are highly privileged chiral pharmacophores. They serve as critical building blocks for beta-adrenergic agonists, dopamine D3 receptor antagonists[1], and triple reuptake inhibitors[2].

However, their structural verification in complex biological matrices requires a deep understanding of gas-phase ion chemistry. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for analyzing these compounds, grounded in the mechanistic causality of their fragmentation pathways.

Part 1: Mechanistic Insights into Fragmentation Pathways

To optimize any mass spectrometry method, one must first understand why a molecule fragments the way it does. The fragmentation of 2,3-dichlorophenyl amino alcohols under positive electrospray ionization (+ESI) is governed by the "mobile proton" model and the unique electronic effects of the halogenated aromatic ring[3].

  • Protonation and Isotopic Fidelity: During +ESI, the proton localizes on the most basic site: the primary or secondary amine nitrogen, yielding a robust

    
     precursor ion (e.g., m/z 206.01 for the 
    
    
    
    isotope of 2-amino-1-(2,3-dichlorophenyl)ethanol). Because of the two chlorine atoms, the precursor exhibits a highly diagnostic isotopic envelope (
    
    
    ,
    
    
    ,
    
    
    ) in a precise 9:6:1 ratio.
  • Alpha-Cleavage (C-C Bond Scission): Upon collision-induced dissociation (CID), internal energy drives the proton to migrate toward the benzylic hydroxyl oxygen. This migration weakens the adjacent

    
     bond. The resulting alpha-cleavage is a competitive pathway that yields two possible fragments depending on charge retention:
    
    • Immonium Ion: Charge retention on the nitrogen yields a low-mass fragment (e.g., m/z 30.03 for a primary amine). While highly abundant, this ion lacks structural specificity.

    • Oxonium Ion: Charge retention on the oxygen yields a heavier, resonance-stabilized dichlorobenzaldehyde-like ion (m/z 174.97). This fragment retains the chlorine isotopes, making it highly specific for structural confirmation.

  • Dehydration: A lower-energy pathway involves the elimination of the benzylic hydroxyl group as water (-18 Da), forming a stabilized styrene-like diazonium ion (

    
     at m/z 188.00).
    

G Precursor [M+H]+ m/z 206.01 (35Cl2) 2-amino-1-(2,3-dichlorophenyl)ethanol Dehydration Dehydration Pathway [M+H - H2O]+ m/z 188.00 Precursor->Dehydration CID (-18 Da) AlphaCleavage Alpha-Cleavage Pathway (Cα-Cβ Bond Scission) Precursor->AlphaCleavage Charge Migration Isotope Isotopic Signature 35Cl/37Cl (9:6:1) m/z 208.01 / 210.01 Precursor->Isotope Natural Abundance Immonium Immonium Ion [CH2=NH2]+ m/z 30.03 AlphaCleavage->Immonium Charge Retention (N) Oxonium Dichlorobenzaldehyde Ion [C7H5Cl2O]+ m/z 174.97 AlphaCleavage->Oxonium Charge Retention (O)

Figure 1: ESI-MS/MS fragmentation pathways of 2-amino-1-(2,3-dichlorophenyl)ethanol.

Part 2: Platform Comparison (HR-Q-TOF vs. QqQ)

The choice of mass spectrometry platform dictates the quality of data extracted from these fragmentation pathways. Below is an objective comparison between High-Resolution Q-TOF (e.g., Agilent 6546 or SCIEX X500R) and Triple Quadrupole (e.g., Waters Xevo TQ-XS) architectures for this specific application[4].

Performance MetricHigh-Resolution Q-TOF (HRMS)Triple Quadrupole (QqQ)
Primary Application Metabolite ID, structural elucidation, unknown screening.High-throughput pharmacokinetics (PK), targeted quantification.
Mass Accuracy < 2 ppm. Allows exact elemental formula generation for fragments (e.g., distinguishing

from isobaric matrix noise).
Unit resolution (~0.7 Da FWHM). Relies solely on nominal mass transitions.
Isotopic Fidelity Excellent. Captures the full

,

,

envelope simultaneously in full-scan and MS/MS modes.
Poor. Q1 typically isolates only the monoisotopic

peak, discarding the diagnostic isotope data.
Sensitivity Moderate. Excellent for full-spectrum acquisition, but lower sensitivity for targeted trace-level quantification (pg/mL range).Exceptional. Multiple Reaction Monitoring (MRM) provides unparalleled signal-to-noise ratios (fg/mL range).
Dynamic Range 4 to 5 orders of magnitude.Up to 6 orders of magnitude.

Verdict: Use HR-Q-TOF during the early drug development phases to map metabolic degradation and confirm structural identity via exact mass and isotopic ratios. Transition to a QqQ platform for late-stage, high-throughput quantitative assays where sensitivity is paramount.

Part 3: Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires methods that validate themselves in real-time. The following LC-MS/MS protocol for quantifying 2,3-dichlorophenyl amino alcohols includes an internal isotopic validation step to ensure data integrity.

Step 1: Chromatographic Separation
  • Column Choice: Use a Biphenyl column (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 2.6 µm) rather than a standard C18. Causality: The

    
     interactions provided by the biphenyl stationary phase offer superior retention and orthogonal selectivity for the electron-deficient 2,3-dichlorophenyl ring, preventing early elution in the void volume.
    
  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 2: Mass Spectrometry (ESI+) Settings
  • Source Parameters: Capillary Voltage at 3.5 kV; Gas Temperature at 300°C.

  • Collision Energy (CE) Ramping: Causality: Dehydration is a low-energy pathway (CE 10–15 eV), whereas the structurally diagnostic alpha-cleavage requires higher energy (CE 25–35 eV). Programming a CE spread (e.g., 15–40 eV) ensures both the m/z 188.00 and m/z 174.97 ions are captured in a single duty cycle without requiring separate injections.

Step 3: The Self-Validation Check (Critical Step)

To ensure the Q1 isolation window is not artificially truncating your data or suffering from space-charge effects:

  • Set Q1 to isolate a wide window (e.g., 3 Da) centered on the

    
     isotope (m/z 208.01).
    
  • Monitor the alpha-cleavage fragment. If the system is operating correctly, the resulting oxonium fragment must appear at m/z 176.97 (the

    
     isotope), not 174.97.
    
  • If the fragment mass does not shift accordingly, the system fails validation, indicating that the Q1 mass calibration is drifting or the isolation quadrupole is resolving poorly.

References

  • Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. ResearchGate.
  • Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. NIH.
  • Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry. MDPI.
  • Nontargeted Mass Spectrometry of Dried Blood Spots for Interrogation of the Human Circulating Metabolome. ChemRxiv.

Sources

A Comparative Guide to the Reactivity of 2,3-Dichloro vs. 3,4-Dichloro Phenylglycinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 2,3-dichlorophenylglycinol and 3,4-dichlorophenylglycinol. Understanding the nuanced differences in their reactivity, dictated by the positioning of two chlorine atoms on the phenyl ring, is critical for synthetic strategy, reaction optimization, and analogue development in medicinal chemistry. We will explore the interplay of electronic and steric effects that govern their behavior in key chemical transformations.

Introduction: The Subtle Distinction with Major Implications

At first glance, 2,3-dichlorophenylglycinol and 3,4-dichlorophenylglycinol are structurally very similar. Both are amino alcohols featuring a phenyl ring substituted with two chlorine atoms. This core structure is a valuable building block in pharmaceutical synthesis, notably as a precursor or analogue to compounds like chloramphenicol and its derivatives.[1][2][3] However, the seemingly minor shift in one chlorine atom's position from the ortho (C2) to the para (C4) position induces significant changes in the molecule's electronic distribution and steric profile, leading to distinct differences in chemical reactivity.

This guide will dissect these differences, providing a framework for predicting and explaining their behavior in reactions involving the amino group, the hydroxyl group, and the aromatic ring itself.

Electronic Effects: A Tale of Induction and Resonance

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[4][5] Chlorine atoms are electron-withdrawing through the sigma bonds (a negative inductive effect, -I) but can donate electron density into the ring through their lone pairs via resonance (a positive mesomeric or resonance effect, +M). For halogens, the inductive effect is dominant, making the ring overall electron-deficient and thus "deactivated" towards electrophilic aromatic substitution compared to benzene.[4][6]

For 3,4-Dichlorophenylglycinol:

  • The chlorine at C4 can participate in resonance, donating electron density to the ortho positions (C3 and C5).

  • The chlorine at C3 primarily exerts a strong inductive withdrawal.

  • The combined effect is a significant deactivation of the ring, with the electron density being lowest at the positions ortho and para to the chlorine atoms.

For 2,3-Dichlorophenylglycinol:

  • The chlorine at C2 exerts a powerful inductive effect and also presents significant steric hindrance to the adjacent glycinol side chain.[7][8]

  • The chlorine at C3 also contributes a strong inductive pull.

  • The proximity of the two chlorine atoms in the 2,3-isomer creates a more localized region of low electron density compared to the 3,4-isomer.

The glycinol side chain itself is an activating, ortho-, para- directing group, but its influence is modulated by the powerful deactivating effects of the two chlorine atoms.

Caption: Electronic influence of chloro-substituents on the phenylglycinol core.

Steric Hindrance: The Impact of Proximity

The most significant structural difference between the two isomers is the presence of an ortho-substituent in 2,3-dichlorophenylglycinol.

  • 2,3-Dichlorophenylglycinol: The chlorine atom at the C2 position is adjacent to the glycinol side chain. This proximity can sterically hinder reactions involving the amino (-NH₂) and hydroxyl (-OH) groups.[8][9] Reagents approaching these functional groups will experience greater steric repulsion, potentially slowing down reaction rates or requiring more forcing conditions.

  • 3,4-Dichlorophenylglycinol: Lacking an ortho-substituent, the amino and hydroxyl groups are more accessible. Reactions at these sites are expected to proceed more readily, governed primarily by electronic factors.

Steric_Hindrance cluster_23 2,3-Dichlorophenylglycinol cluster_34 3,4-Dichlorophenylglycinol Side Chain (2,3) NH2/OH C1 C1 C1->Side Chain (2,3) C2 C2-Cl C1->C2 C2->Side Chain (2,3) High Steric Hindrance C3 C3-Cl C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Side Chain (3,4) NH2/OH C1_b C1_b C1_b->Side Chain (3,4) C2_b C2_b C1_b->C2_b C3_b C3-Cl C2_b->C3_b C4_b C4-Cl C3_b->C4_b C5_b C5_b C4_b->C5_b C6_b C6_b C5_b->C6_b C6_b->C1_b

Caption: Steric clash between the ortho-chloro group and the side chain in the 2,3-isomer.

Comparative Reactivity in Key Transformations

Based on the electronic and steric principles discussed, we can predict differential reactivity in common synthetic operations.

N-Acylation and N-Alkylation

Reactions at the amino group, such as acylation to form an amide, are fundamental transformations.[10][11]

  • Prediction: 3,4-Dichlorophenylglycinol is expected to undergo N-acylation more readily than the 2,3-isomer.

  • Rationale: The nucleophilicity of the nitrogen atom is likely similar in both isomers, being primarily influenced by the adjacent phenyl ring's overall electron-withdrawing nature. However, the steric hindrance from the C2-chlorine in the 2,3-isomer will impede the approach of acylating agents (e.g., acyl chlorides, anhydrides). This will likely result in slower reaction rates or require more reactive reagents or catalysts.[12]

ReactionSubstratePredicted Relative RateRationale
N-Acetylation 2,3-DichlorophenylglycinolSlowerHigh steric hindrance at the reaction center from the ortho-chloro group.
3,4-DichlorophenylglycinolFasterGreater accessibility of the amino group.
O-Acylation and O-Alkylation

Similar to the amino group, the reactivity of the hydroxyl groups will also be affected.

  • Prediction: The primary hydroxyl group in 3,4-dichlorophenylglycinol will be more reactive towards acylation or alkylation.

  • Rationale: While the primary hydroxyl is one carbon removed from the ring, its conformational flexibility is still restricted by the bulky substituted phenyl group. The ortho-chlorine in the 2,3-isomer will create a more sterically crowded environment, disfavouring the formation of the bulky transition state required for these reactions.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring, such as nitration or halogenation, is strongly governed by the existing substituents.

  • Prediction: Both isomers will be significantly deactivated towards EAS. However, the 3,4-isomer may be slightly more reactive, and the directing effects will be more predictable.

  • Rationale:

    • 2,3-Dichlorophenylglycinol: The directing influences are antagonistic.[13] The glycinol group directs ortho/para (to C2, C4, C6) while the deactivating chloro groups direct meta to themselves. The C2 and C3 chlorines strongly deactivate all positions. The most likely, though still difficult, positions for substitution would be C5 or C6, which are least deactivated.

    • 3,4-Dichlorophenylglycinol: The directing effects are more cooperative.[13] The glycinol group directs to C2 and C6. The C3-chloro directs to C5, and the C4-chloro directs to C2 and C6. The most favored position for an incoming electrophile would be C6, which is activated by the glycinol and not immediately adjacent to a chloro-substituent.

Experimental Protocol: Determining Relative N-Acylation Rates

To empirically validate these predictions, a competitive N-acetylation experiment can be designed.

Objective: To compare the relative rate of N-acetylation of 2,3-dichlorophenylglycinol and 3,4-dichlorophenylglycinol.
Materials:
  • 2,3-Dichlorophenylglycinol

  • 3,4-Dichlorophenylglycinol

  • Acetic Anhydride

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Internal Standard (e.g., dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:
  • Preparation: In a clean, dry flask, dissolve equimolar amounts (e.g., 0.1 mmol each) of 2,3-dichlorophenylglycinol and 3,4-dichlorophenylglycinol in 2 mL of DCM. Add a known amount of the internal standard.

  • Initial Analysis: Take a small aliquot (0.1 mL) of the solution for a baseline ¹H NMR spectrum.

  • Reaction Initiation: Cool the flask to 0°C. Add triethylamine (1.1 equivalents relative to the total amount of phenylglycinols). Then, add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 equivalents, 0.1 mmol total) dropwise to ensure the reaction does not go to completion immediately.

  • Monitoring: Stir the reaction at 0°C. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw small aliquots. Quench each aliquot with a small amount of water, extract with DCM, dry, and concentrate.

  • Analysis: Dissolve each residue in CDCl₃ and acquire a ¹H NMR spectrum. Compare the integration of the product peaks (e.g., the newly formed acetyl methyl protons) against the starting material peaks for both isomers, normalized against the internal standard. The isomer that shows a faster rate of product formation is the more reactive nucleophile under these conditions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Equimolar 2,3- & 3,4-Isomers + Internal Standard in DCM B Cool to 0°C A->B C Add TEA (Base) B->C D Add Acetic Anhydride (Sub-stoichiometric) C->D E Stir and Monitor (Take Aliquots over Time) D->E F Quench & Extract Aliquots E->F G Acquire ¹H NMR Spectra F->G H Integrate Peaks & Compare Product Ratios (Normalized to Standard) G->H

Caption: Workflow for a competitive N-acetylation experiment.

Conclusion and Outlook for Drug Development

The substitution pattern of the dichlorophenyl ring has a profound and predictable impact on the reactivity of phenylglycinol derivatives.

  • 3,4-Dichlorophenylglycinol is the more reactive isomer for transformations involving the amino and hydroxyl side-chain groups due to lower steric hindrance. Synthetic routes involving acylation, alkylation, or other modifications of the side chain will likely proceed with higher yields and faster rates using this isomer.

  • 2,3-Dichlorophenylglycinol is sterically hindered at the side chain, making it less reactive. This property could be leveraged if selective reaction at a different site were desired, or to create analogues with increased metabolic stability, as the hindered groups may be less susceptible to enzymatic degradation.

  • For electrophilic aromatic substitution , both rings are deactivated, but the 3,4-isomer offers a more predictable outcome for further functionalization at the C6 position.

For drug development professionals, the choice between these two building blocks is not arbitrary. It is a strategic decision that can influence the ease of synthesis, the accessibility of certain derivatives, and potentially the metabolic profile of the final active pharmaceutical ingredient. This guide provides the foundational principles to make that choice an informed one.

References

  • Ankara University, Faculty of Pharmacy. Chloramphenicol.
  • BenchChem. A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates.
  • Di Francesco, C., et al. (2024). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.
  • Dyakonova, E., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. MDPI.
  • Lumen Learning. Substituent Effects. Organic Chemistry II.
  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594-6. Available at: [Link]

  • Chemistry LibreTexts. Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]

  • Dyakonova, E., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. PMC.
  • Pharmaguideline. Effects of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds. Available at: [Link]

  • Chemistry LibreTexts. Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]

  • Michigan State University. Aromatic Reactivity. Department of Chemistry. Available at: [Link]

  • YouTube. Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

  • Krasowska, D., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC. Available at: [Link]

Sources

A Comparative Guide to Validating the Enantiomeric Excess of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Imperative of Stereochemical Purity

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. The compound 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, a chiral amino alcohol, serves as a vital building block for more complex molecules. As such, the ability to accurately quantify its enantiomeric excess (ee) is fundamental to ensuring the quality, consistency, and safety of the final drug product. Different enantiomers can exhibit vastly different pharmacological and toxicological profiles, making robust analytical validation an indispensable component of quality control and regulatory compliance.[1]

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, enabling you, the researcher, to select and implement the most suitable technique for your specific analytical challenge, whether it be high-throughput screening, process optimization, or final product quality control.

Method Selection Framework: Choosing the Right Analytical Tool

The choice of an analytical method is governed by a balance of factors including the required accuracy, sample throughput, available instrumentation, and the inherent physicochemical properties of the analyte.[1] The following decision tree provides a logical pathway for selecting the most appropriate technique for your laboratory's needs.

MethodSelection start Start: Define Analytical Goal throughput High-Throughput Screening (HTS)? start->throughput equipment Primary Available Equipment? throughput->equipment No fluorescence Fluorescence Assay (Rapid Screening) throughput->fluorescence Yes volatility Is Derivatization for Volatility Feasible? equipment->volatility GC System hplc Chiral HPLC / SFC (Gold Standard) equipment->hplc HPLC / SFC System nmr Chiral NMR Spectroscopy (Structural Confirmation) equipment->nmr NMR Spectrometer volatility->hplc No, prefer direct analysis gc Chiral GC (High Resolution for Volatile Analytes) volatility->gc Yes

Caption: Decision tree for selecting an appropriate analytical method for ee determination.

Comparative Analysis of Core Methodologies

We will now delve into the three most robust and widely adopted techniques for enantiomeric excess determination: Chiral Chromatography (HPLC/SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC is arguably the most versatile and powerful technique for separating enantiomers, making it the gold standard for ee determination in the pharmaceutical industry.[2] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[3] Supercritical Fluid Chromatography (SFC) operates on similar principles but uses supercritical CO2 as the primary mobile phase, often resulting in faster separations and reduced solvent consumption.[4][5]

Causality of Method Choice: For this compound, the presence of a phenyl ring, an amino group, and a hydroxyl group provides multiple points for interaction (π-π stacking, hydrogen bonding, dipole-dipole interactions). This makes polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, exceptionally effective.[6] These phases offer a combination of chiral grooves and interactive sites that lead to robust enantioseparation.

Performance Comparison: HPLC vs. SFC

ParameterChiral HPLCChiral SFCRationale & Insights
Analysis Time 5 - 20 min2 - 10 minThe low viscosity of supercritical CO2 allows for higher flow rates without excessive backpressure, significantly shortening run times.[4]
Resolution (Rs) Excellent (Typically > 2.0)Excellent (Often comparable or better)SFC can sometimes offer unique selectivities not seen in HPLC with the same stationary phase.[5]
Solvent Usage High (Hexane, Alcohols)Low (Mainly CO2, small % co-solvent)SFC is considered a "greener" technique due to the reduction in organic solvent waste.[7]
Sample Prep Simple dissolutionSimple dissolutionBoth techniques generally allow for direct analysis of the underivatized amino alcohol.
Detection UV, PDA, CD, MSUV, PDA, MSBoth are compatible with standard detectors.

Experimental Protocol: Chiral HPLC

This protocol outlines a direct method using a polysaccharide-based CSP, which serves as a robust starting point for method development.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Column:

    • Chiralpak® IE or a similar amylose tris(3,5-dichlorophenylcarbamate) CSP.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 80:20 v/v). The ratio may require optimization.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound standard at 1.0 mg/mL in the mobile phase.

    • Prepare the test sample at a similar concentration.

  • Analysis and Calculation:

    • Inject the racemic standard to determine the retention times (t_R1, t_R2) and resolution of the two enantiomers.

    • Inject the test sample.

    • Calculate the enantiomeric excess using the peak areas (A1, A2) of the two enantiomers:

      • ee (%) = (|A1 - A2| / (A1 + A2)) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_racemate Prepare Racemic Standard (1 mg/mL) inject_racemate Inject Racemic Standard prep_racemate->inject_racemate prep_sample Prepare Test Sample (1 mg/mL) inject_sample Inject Test Sample prep_sample->inject_sample check_system Verify System Suitability (Resolution, Tailing Factor) inject_racemate->check_system check_system->inject_sample integrate Integrate Enantiomer Peaks inject_sample->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Caption: General workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique well-suited for analyzing volatile and thermally stable compounds.[8] For non-volatile analytes like amino alcohols, derivatization is a mandatory step to increase volatility and thermal stability.[9] This is typically a two-step process targeting both the amino and hydroxyl functional groups.

Causality of Method Choice: The primary advantage of GC is its exceptional resolving power, often exceeding that of HPLC. The choice to use GC is predicated on the ability to create a clean, stable, and volatile derivative of the analyte. The derivatized enantiomers are then separated on a chiral capillary column, most commonly one coated with a cyclodextrin derivative.

Performance Comparison: Key Techniques

ParameterChiral HPLC / SFCChiral GCChiral NMR
Resolution ExcellentSuperiorLow (signal overlap is common)
Sensitivity (LOD/LOQ) HighVery High (with FID/MS)Low
Sample Preparation Minimal (dissolution)Complex (derivatization required)Minimal (dissolution with agent)
Analysis Time Fast (2-20 min)Moderate (15-40 min)Fast (5-15 min per spectrum)
Universality Very BroadLimited to volatile/derivatizable analytesBroad, but requires suitable agent
Quantitation Accuracy HighHighModerate (prone to integration errors)

Experimental Protocol: Chiral GC

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization (Two-Step):

    • Step 1 (N-acylation): React the sample (approx. 1 mg) with trifluoroacetic anhydride (TFA) in an appropriate solvent (e.g., dichloromethane) to derivatize the amino group.

    • Step 2 (O-silylation): Following the N-acylation, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the hydroxyl group. Heat gently (e.g., 60 °C for 30 min) to complete the reaction.

  • Column:

    • Chirasil-DEX CB or similar cyclodextrin-based chiral capillary column.

    • Dimensions: 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min.

    • Injection Mode: Split (e.g., 50:1).

  • Analysis and Calculation:

    • Proceed as with HPLC, first injecting a derivatized racemic standard to identify retention times, followed by the derivatized test sample. Calculate ee from the resulting peak areas.

Chiral NMR Spectroscopy

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses a chiral auxiliary—either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)—to create a diastereomeric environment in the NMR tube.[10][11] This causes the signals of the two enantiomers, which are identical (isochronous) in an achiral environment, to become distinct (anisochronous), allowing for their direct integration and quantification.[12]

Causality of Method Choice: This method is chosen for its speed, minimal sample preparation, and the rich structural information it provides. It is particularly valuable for confirming the identity of the enantiomers and for situations where chromatographic method development is cumbersome. The use of a CDA like Mosher's acid chloride involves forming a covalent bond, which often leads to larger and more reliable chemical shift differences (ΔΔδ) compared to the non-covalent complexes formed with CSAs.[10]

Experimental Protocol: Chiral NMR using a Derivatizing Agent (Mosher's Acid Method)

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Derivatization:

    • In a dry NMR tube, dissolve the sample (approx. 5 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃).

    • Add a small, clean piece of a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Add a slight molar excess (approx. 1.1 equivalents) of enantiomerically pure (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl or Mosher's acid chloride].

    • Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

    • Seal the tube and allow the reaction to proceed to completion (monitor by TLC or a quick initial NMR scan).

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (D1) to ensure accurate integration.

  • Analysis and Calculation:

    • Identify a well-resolved proton signal that is close to the chiral center and shows clear separation for the two diastereomers formed. The methoxy (–OCH₃) signal of the MTPA moiety or the proton on the carbon bearing the newly formed ester are often good candidates.

    • Carefully integrate the two distinct signals (I1, I2).

    • Calculate the enantiomeric excess: ee (%) = (|I1 - I2| / (I1 + I2)) * 100.

Protocol for Method Validation: Ensuring Trustworthiness

A method is only as reliable as its validation. Following the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), a robust validation protocol ensures the analytical procedure is suitable for its intended purpose.[13][14][15]

Validation ParameterPurposeTypical Acceptance Criteria (for HPLC)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or the other enantiomer.Baseline resolution (Rs > 1.5) between enantiomer peaks and from any known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target concentration. For ee, this also includes demonstrating accuracy for non-racemic mixtures.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations/injections.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitation when parameters like mobile phase composition (±2%), flow rate (±10%), or temperature (±2°C) are varied.

Conclusion: A Multi-Faceted Approach to Stereochemical Control

The validation of the enantiomeric excess of this compound is a critical task that can be confidently addressed by several robust analytical techniques.

  • Chiral HPLC and SFC stand out as the gold-standard methods, offering a superb combination of resolution, accuracy, and versatility for routine quality control and release testing.[1][2]

  • Chiral GC provides unparalleled resolving power but is contingent on successful and reproducible derivatization, making it a powerful secondary or specialized technique.[16]

Ultimately, the most effective strategy involves selecting a primary method (typically HPLC) and validating it thoroughly according to established regulatory guidelines.[18] The use of an orthogonal method, such as NMR, can provide a higher degree of assurance in the results, embodying the principle of a self-validating analytical system and ensuring the highest standards of scientific integrity in the drug development process.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral solvating agents for NMR spectroscopy. Chirality, 15(4), 256-270. Available at: [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]

  • Shvo, Y., & Shmulinson, M. (2001). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 39(12), 733-738. Available at: [Link]

  • Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 386. Available at: [Link]

  • Cameron, L. R., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(45), 12327-12333. Available at: [Link]

  • Danilova, E. A., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 11(4), 68-75. Available at: [Link]

  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26063. Available at: [Link]

  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 26055-26063. Available at: [Link]

  • Rizvi, S. A. A., & Welsh, T. (2013). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 31(4), 304-313. Available at: [Link]

  • Cirilli, R., & Di Cocco, M. E. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chirality in Drug Research. IntechOpen. Available at: [Link]

  • Pätzold, R., & Brückner, H. (2006). Chiral separation of amino acids by gas chromatography. Amino Acids, 30(4), 345-361. Available at: [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: [Link]

  • Regalado, E. L., et al. (2012). Comparison of SFC and HPLC for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1250, 141-151. Available at: [Link]

  • USP. (2018). Validation of Analytical Procedures. USP General Chapter <1225>. Available at: [Link]

  • Pätzold, R., & Brückner, H. (2004). Chiral Separation of Amino Acids by Gas Chromatography. Methods in Molecular Biology, 251, 211-232. Available at: [Link]

  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available at: [Link]

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  • You, L., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(32), 9378-9382. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-186. Available at: [Link]

  • Bull, S. D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 3333-3353. Available at: [Link]

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A Researcher's Guide to Infrared (IR) Spectroscopy of Primary Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular structure of compounds is paramount. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for elucidating the functional groups present in a molecule. This guide provides an in-depth comparison and interpretation of the characteristic IR absorption bands of primary amino alcohols, a class of compounds significant in various chemical and pharmaceutical applications. We will delve into the causality behind experimental observations, provide a robust experimental protocol, and present data in a clear, comparative format to aid in your analytical endeavors.

The Vibrational Language of Primary Amino Alcohols

Primary amino alcohols are characterized by the presence of both a primary amino group (-NH₂) and a hydroxyl group (-OH) attached to an aliphatic carbon framework. Their IR spectra are a composite of the vibrational modes of these two functional groups, often complicated and enriched by the effects of hydrogen bonding. A thorough understanding of these spectral features is crucial for structural confirmation and for studying intermolecular and intramolecular interactions.

The key to interpreting the IR spectrum of a primary amino alcohol lies in recognizing the distinct absorption bands arising from N-H, O-H, C-N, and C-O bond vibrations. The positions, shapes, and intensities of these bands provide a molecular "fingerprint."

Deciphering the Spectrum: Characteristic Absorption Bands

The IR spectrum of a primary amino alcohol is dominated by absorptions in the high-frequency region (3500-3200 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The presence of both -NH₂ and -OH groups, capable of acting as both hydrogen bond donors and acceptors, leads to complex vibrational behavior.

The O-H and N-H Stretching Region (3500-3200 cm⁻¹)

This region is often the most informative and the most complex. Both O-H and N-H stretching vibrations occur here, and their appearances are heavily influenced by hydrogen bonding.[1]

  • O-H Stretch: In a concentrated or neat sample, intermolecular hydrogen bonding causes the O-H stretching vibration to appear as a very broad and intense absorption band, typically centered around 3350 ± 50 cm⁻¹.[2][3] This broadening is a direct consequence of the various hydrogen-bonded states present in the sample, which weakens the O-H bond and shifts the absorption to a lower frequency.[1] In very dilute solutions in non-polar solvents, a sharper, "free" O-H stretch may be observed at higher frequencies (around 3600 cm⁻¹).[4]

  • N-H Stretch: Primary amines (-NH₂) exhibit two distinct N-H stretching bands in this region due to symmetric and asymmetric stretching modes.[5][6][7] These bands are typically found between 3400-3250 cm⁻¹ and are generally sharper and less intense than the O-H band.[5][8] The asymmetric stretch occurs at a higher frequency (around 3350-3450 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 3250-3350 cm⁻¹).[5][9] The presence of two distinct peaks is a hallmark of a primary amine.[10]

In a primary amino alcohol, the broad O-H absorption often overlaps with the N-H stretching bands. However, the two N-H "fangs" can frequently be distinguished, appearing as sharper peaks superimposed on the broad O-H envelope.

Bending Vibrations: Confirming the Functional Groups

While stretching vibrations are prominent, bending vibrations provide crucial confirmatory evidence.

  • N-H Bend (Scissoring): Primary amines show a characteristic N-H bending (or "scissoring") vibration in the range of 1650-1580 cm⁻¹.[8][11] This band can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching bands aid in its correct assignment.

  • O-H Bend: The in-plane O-H bending vibration is typically found around 1350 ± 50 cm⁻¹.[2] There is also an out-of-plane ("wagging") O-H bend that appears as a broad band around 650 ± 50 cm⁻¹.[2]

The Fingerprint Region: C-O and C-N Stretching

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information, including the stretching vibrations of the carbon-heteroatom bonds.

  • C-O Stretch: The C-O stretching vibration in primary alcohols gives rise to a strong absorption band between 1075 and 1000 cm⁻¹.[2][12] The exact position can provide clues about the substitution pattern of the alcohol.

  • C-N Stretch: The C-N stretching vibration of aliphatic amines is observed as a medium to weak band in the 1250-1020 cm⁻¹ region.[8] In some primary amino alcohols, such as ethanolamine, distinct C-O and C-N stretching bands can be observed.[13]

Comparative Analysis: A Tabular Summary

To facilitate rapid identification and comparison, the characteristic IR absorption bands for primary amino alcohols are summarized below.

Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹) Intensity & Appearance Notes
O-H StretchAlcohol (-OH)3550 - 3200Strong, Very BroadBroadness due to hydrogen bonding.[3][14]
N-H Asymmetric StretchPrimary Amine (-NH₂)3400 - 3300Medium, SharperOne of the two characteristic "fangs" for a primary amine.[5][8]
N-H Symmetric StretchPrimary Amine (-NH₂)3330 - 3250Medium, SharperThe second of the two characteristic "fangs".[5][8]
C-H StretchAlkyl3000 - 2850Medium to StrongCommon to most organic molecules.[11]
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to StrongConfirmatory for primary amines.[8]
O-H Bend (In-plane)Alcohol (-OH)~1350Medium
C-O StretchPrimary Alcohol1075 - 1000StrongA key indicator for the alcohol moiety.[2]
C-N StretchAliphatic Amine1250 - 1020Weak to MediumCan sometimes overlap with other absorptions.[8]
N-H WagPrimary Amine (-NH₂)910 - 665Strong, BroadAnother characteristic band for primary and secondary amines.[8]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a clean and interpretable IR spectrum is critical. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for analyzing liquid and solid samples with minimal preparation.[15][16][17]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Purge the instrument with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.[18]

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • For liquid samples, place a small drop of the primary amino alcohol directly onto the ATR crystal, ensuring the crystal surface is completely covered.

    • For solid samples, place a small amount of the powdered sample onto the crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over a range of 4000-400 cm⁻¹.[19]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to the O-H, N-H, C-O, and C-N functional groups as detailed in the comparative table.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Visualizing the Concepts

To further clarify the information presented, the following diagrams illustrate the key molecular features and the experimental workflow.

G cluster_molecule Primary Amino Alcohol Structure C1 R-CH C2 CH₂ C1->C2 OH O-H C1->OH C-O Bond NH2 NH₂ C2->NH2 C-N Bond

Caption: Generalized structure of a primary amino alcohol highlighting the key functional groups.

G Start Start: ATR-FTIR Analysis Prep 1. Instrument Preparation (Purge & Background Scan) Start->Prep Sample 2. Sample Application (Liquid or Solid on Crystal) Prep->Sample Acquire 3. Data Acquisition (Collect Spectrum) Sample->Acquire Process 4. Data Processing (Background Subtraction) Acquire->Process Analyze 5. Spectral Analysis (Identify Key Bands) Process->Analyze Clean 6. Clean ATR Crystal Analyze->Clean End End: Interpreted Spectrum Clean->End

Caption: Workflow for ATR-FTIR analysis of a primary amino alcohol.

Conclusion

The infrared spectrum of a primary amino alcohol is a rich source of structural information, defined by the characteristic vibrations of its hydroxyl and primary amino groups. The interplay of O-H and N-H stretching and bending vibrations, coupled with the C-O and C-N stretches in the fingerprint region, provides a robust method for identification and characterization. The profound effect of hydrogen bonding on the broadness and position of the O-H stretch is a key diagnostic feature. By following a systematic approach to spectral interpretation and employing a sound experimental protocol, researchers can confidently utilize IR spectroscopy as a valuable tool in their scientific investigations.

References

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  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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